2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole
Description
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Properties
IUPAC Name |
2-(chloromethyl)-5-propyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S/c1-2-3-5-8-9-6(4-7)10-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWUYTLZCVLUJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
2-(chloromethyl)-5-propyl-1,3,4-thiadiazole chemical structure and physicochemical properties
Title: 2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole: Chemical Structure, Physicochemical Properties, and Synthetic Utility
Executive Summary
As of 2026, the demand for modular, highly reactive heterocyclic building blocks continues to drive innovation in both pharmaceutical and agrochemical development. 2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole stands out as a versatile bifunctional scaffold. It combines the metabolic stability and bioisosteric properties of the 1,3,4-thiadiazole ring with the tunable lipophilicity of a propyl chain and the high electrophilic reactivity of a chloromethyl group. This technical guide provides an in-depth analysis of its structural mechanics, physicochemical profile, and field-validated synthetic methodologies.
Structural Elucidation & Molecular Mechanics
The core of the molecule is the 1,3,4-thiadiazole ring, a five-membered heteroaromatic system containing one sulfur and two nitrogen atoms.
-
Electronic Nature: The ring is highly electron-deficient due to the electronegativity of the nitrogen atoms and the inductive effect of the sulfur. This electron deficiency is a critical mechanistic driver; it stabilizes the transition state during nucleophilic substitution (SN2) at the adjacent chloromethyl carbon, making the -CH2Cl group exceptionally reactive compared to unactivated alkyl chlorides ().
-
Isomeric Context: The molecular formula C6H9ClN2S encompasses several isomers utilized in drug discovery, including the commercially available 5-(chloromethyl)-4-isopropyl-1,2,3-thiadiazole[1] and 2-(chloromethyl)-5-(propan-2-yl)-1,3,4-thiadiazole[2]. The linear propyl variant discussed here offers reduced steric hindrance compared to its isopropyl counterparts, facilitating tighter binding in narrow hydrophobic enzyme pockets.
Physicochemical Profiling
Understanding the physicochemical properties is essential for predicting pharmacokinetic behavior. The data below is synthesized from structural calculations and extrapolated from related commercial standards like 2-methyl-5-chloromethyl-1,3,4-thiadiazole[3].
Table 1: Structural and Identification Parameters
| Parameter | Value |
| IUPAC Name | 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole |
| Molecular Formula | C6H9ClN2S |
| Molecular Weight | 176.67 g/mol |
| SMILES | CCCC1=NN=C(S1)CCl |
| Core Scaffold | 1,3,4-Thiadiazole |
Table 2: Physicochemical & Pharmacokinetic Predictors
| Property | Estimated Value | Mechanistic Implication |
| LogP (Octanol/Water) | ~2.2 | Optimal lipophilicity for passive cellular membrane permeation. |
| Topological Polar Surface Area | 41.5 Ų | Excellent blood-brain barrier (BBB) penetration potential; zero hydrogen-bond donors. |
| Density | ~1.25 g/cm³ | Standard density profile for halogenated heteroaromatics. |
| Reactivity Profile | Highly Electrophilic | The chloromethyl carbon acts as a prime site for SN2 functionalization. |
Synthesis Pathways and Mechanistic Causality
The de novo synthesis of 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole requires careful orchestration of reagents to prevent premature degradation of the highly reactive chloromethyl group. The most robust approach is the diacylhydrazine route.
Mechanistic Rationale: Attempting to chlorinate a pre-formed 2-hydroxymethyl-1,3,4-thiadiazole often requires harsh reagents (e.g., SOCl2 or POCl3) which can lead to unwanted side reactions or ring opening. Instead, pre-installing the chlorine atom via chloroacetyl chloride and subsequently closing the ring using a mild thionating agent like Lawesson's Reagent ensures high fidelity of the chloromethyl moiety ().
Fig 1: Stepwise synthesis workflow of 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole.
Experimental Methodologies (Self-Validating Protocols)
The following protocols are designed as self-validating systems, ensuring that the researcher can confirm the success of each step through observable physical and chemical shifts without immediate reliance on complex spectroscopy.
Step 1: Synthesis of 1-Butyryl-2-chloroacetylhydrazine
-
Setup: Dissolve 10 mmol of butyrohydrazide in 50 mL of anhydrous dichloromethane (DCM). Add 12 mmol of triethylamine (TEA).
-
Causality of Reagents: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the butyrohydrazide, which would otherwise render it non-nucleophilic and halt the reaction.
-
Addition: Cool the system to 0 °C using an ice bath. Dropwise add 11 mmol of chloroacetyl chloride dissolved in 10 mL of DCM over 30 minutes.
-
Self-Validation (TLC): Monitor via TLC (Hexane:EtOAc 1:1). The starting hydrazide is highly polar and will remain near the baseline. The formation of the diacylhydrazine intermediate is confirmed by the appearance of a new, moderately polar spot (Rf ~ 0.3).
-
Workup: Wash the organic layer with saturated aqueous NaHCO3 (to remove excess acid) and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.
Step 2: Thionation and Cyclodehydration
-
Setup: Dissolve the crude 1-butyryl-2-chloroacetylhydrazine in 40 mL of anhydrous toluene. Add 1.1 equivalents of Lawesson's Reagent.
-
Causality of Reagents: Lawesson's Reagent selectively converts the carbonyl oxygens to thiocarbonyls. Once thionated, the sulfur atom acts as an internal nucleophile, attacking the adjacent carbon to close the ring, followed by the elimination of H2S/H2O to yield the thermodynamically stable aromatic thiadiazole system.
-
Reaction: Reflux the mixture at 110 °C for 4-6 hours.
-
Self-Validation (Visual & TLC): The reaction progress is self-validating through two phenomena: (A) The evolution of H2S gas (detectable via lead acetate paper turning black), and (B) a dramatic polarity shift on TLC (Hexane:EtOAc 3:1). The loss of two hydrogen-bond donating N-H groups during cyclization results in a highly lipophilic product spot moving rapidly up the plate (Rf ~ 0.6).
-
Purification: Cool to room temperature, filter off any precipitated phosphorus byproducts, and purify the filtrate via silica gel flash chromatography.
Reactivity & Downstream Applications
The isolated 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole serves as a highly efficient electrophilic hub. It readily undergoes SN2 reactions with various nucleophiles (amines, alkoxides, thiolates) to append complex pharmacophores.
Fig 2: Divergent SN2 reactivity pathways of the activated chloromethyl group.
References
-
Hu, Y., et al. "1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry." Chemical Reviews, American Chemical Society. URL:[Link]
-
Ozturk, T., et al. "Lawesson's Reagent in Organic Synthesis." Chemical Reviews, American Chemical Society. URL:[Link]
-
"PubChemLite - 2-(chloromethyl)-5-(propan-2-yl)-1,3,4-thiadiazole (C6H9ClN2S)." PubChem / LCSB University of Luxembourg. URL:[Link]
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Mechanism of Action for 2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole Derivatives: A Comprehensive Technical Guide
Executive Summary and Structural Rationale
In contemporary medicinal chemistry, the 1,3,4-thiadiazole scaffold is recognized as a highly versatile, privileged pharmacophore. Specifically, 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole serves as a critical intermediate and structural foundation for synthesizing a vast array of bioactive derivatives.
As an application scientist designing targeted therapeutics, the selection of this specific substitution pattern is highly deliberate:
-
The 1,3,4-Thiadiazole Core: Acts as a bioisostere of pyrimidine. Its mesoionic character and the presence of the sulfur atom significantly enhance liposolubility, allowing the molecule to cross cellular membranes efficiently and intercalate or bind within target enzyme pockets [1].
-
The 5-Propyl Moiety: Provides a calibrated lipophilic anchor. This aliphatic chain optimizes the partition coefficient (LogP), driving the molecule into the hydrophobic binding pockets of target kinases and metalloenzymes.
-
The 2-Chloromethyl Group: Functions as a highly reactive electrophilic center. Because the thiadiazole ring is strongly electron-withdrawing, the adjacent chloromethyl carbon is highly activated toward Bimolecular Nucleophilic Substitution ( SN2 ). This allows for rapid derivatization with amines, thiols, or phenols to generate diverse libraries of active pharmacophores [2].
Fig 1: Chemical derivatization workflow of the 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole scaffold.
Primary Mechanisms of Action (MoA)
The derivatives synthesized from this core scaffold exhibit potent biological activities, primarily categorized into two distinct mechanistic pathways depending on the nucleophile used during the SN2 substitution.
Anticancer Activity via Focal Adhesion Kinase (FAK) Inhibition
When the chloromethyl group is substituted with bulky, nitrogen-containing heterocycles (such as substituted piperazines or anilines), the resulting derivatives act as potent inhibitors of Focal Adhesion Kinase (FAK) . FAK is a non-receptor tyrosine kinase overexpressed in various solid tumors (e.g., pancreatic ductal adenocarcinoma) that drives cell migration, adhesion, and survival [3].
Causality of Inhibition: The 1,3,4-thiadiazole core acts as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the FAK kinase domain. The 5-propyl group anchors the molecule into the adjacent hydrophobic sub-pocket, while the newly substituted amine group forms critical hydrogen bonds with the hinge region of the kinase. This prevents FAK autophosphorylation at Tyr397, shutting down downstream PI3K/AKT and ERK1/2 signaling pathways, ultimately leading to G2/M cell cycle arrest and apoptosis.
Fig 2: Mechanism of FAK inhibition and downstream apoptotic signaling by thiadiazole derivatives.
Tumor Microenvironment Modulation via Carbonic Anhydrase (CA) Inhibition
If the chloromethyl group is substituted with a thiol bearing a sulfonamide or coumarin moiety, the derivative shifts its primary target to Human Carbonic Anhydrases (hCA IX and XII) . These zinc metalloenzymes are highly upregulated in hypoxic tumors to maintain intracellular pH [4].
Causality of Inhibition: The thiadiazole nitrogen atoms and the appended sulfonamide group coordinate directly with the Zn2+ ion in the CA active site. This displaces the catalytic water molecule, halting the hydration of CO2 . The resulting acidification of the intracellular tumor environment triggers cellular toxicity and enhances the efficacy of co-administered chemotherapeutics [5].
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the differential target affinities based on the nucleophilic substitution of the chloromethyl handle.
| Derivative ID | Nucleophilic Substitution ( R -group) | Primary Target Enzyme | IC50 ( μM ) | Primary Cellular Effect |
| Thia-Prop-01 | Unsubstituted (-Cl) | N/A (Reactive Intermediate) | > 100.0 | High non-specific toxicity |
| Thia-Prop-02 | 4-Methylpiperazin-1-yl | FAK Kinase | 1.24 | G2/M Arrest, Apoptosis |
| Thia-Prop-03 | 4-(4-Fluorophenyl)piperazin-1-yl | FAK Kinase | 0.45 | Potent G2/M Arrest |
| Thia-Prop-04 | 4-Sulfamoylphenylthio | hCA IX | 0.08 | Intracellular Acidification |
| Thia-Prop-05 | Coumarin-3-ylthio | hCA XII | 1.15 | Disruption of pH Homeostasis |
Table 1: Comparative SAR data demonstrating how modifying the 2-chloromethyl position dictates the pharmacological target.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify both chemical synthesis and biological mechanism.
Protocol 1: SN2 Derivatization of 2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole
Objective: Synthesize a FAK-inhibiting piperazine derivative.
-
Reaction Setup: In an oven-dried round-bottom flask under an inert N2 atmosphere, dissolve 1.0 mmol of 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole in 10 mL of anhydrous Acetonitrile.
-
Nucleophile Addition: Add 1.2 mmol of 1-(4-fluorophenyl)piperazine, followed by 2.0 mmol of anhydrous Potassium Carbonate ( K2CO3 ) as an acid scavenger.
-
Thermal Activation: Reflux the mixture at 80°C for 5 hours.
-
Self-Validation (Reaction Monitoring): Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the starting material spot ( Rf≈0.6 ) disappears, replaced by a more polar product spot ( Rf≈0.3 ).
-
Workup & Purification: Cool to room temperature, filter off inorganic salts, and concentrate the filtrate in vacuo. Purify via silica gel column chromatography.
-
Structural Validation: Confirm structure via 1H -NMR. Crucial checkpoint: The sharp singlet of the −CH2Cl protons at ∼4.8 ppm must disappear, replaced by a new singlet at ∼3.9 ppm ( −CH2−N ) and the characteristic multiplet of the piperazine ring.
Protocol 2: In Vitro FAK Kinase Phosphorylation Assay
Objective: Quantify the IC50 of the synthesized derivative against FAK.
-
Assay Preparation: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay kit. Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2 , 1 mM EGTA, and 0.01% Brij-35.
-
Enzyme-Inhibitor Incubation: Add 5 nM of recombinant human FAK kinase domain to a 384-well plate. Add the thiadiazole derivative in a 10-point serial dilution (from 10 μM to 0.5 nM ). Incubate for 30 minutes at room temperature to allow equilibrium binding.
-
Control: Use Staurosporine as a positive control for kinase inhibition, and DMSO vehicle as a negative control.
-
-
Reaction Initiation: Add 10 μM ATP and 100 nM of ULight-poly(Glu,Tyr) peptide substrate. Incubate for 1 hour.
-
Detection: Add the Europium-labeled anti-phosphotyrosine antibody. Incubate for 1 hour.
-
Data Acquisition & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model. The assay is validated if the Staurosporine IC50 falls within its known literature range (1-5 nM).
References
- "Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents", MDPI,
- "Exploring the therapeutic potential of a novel series of imidazothiadiazoles targeting focal adhesion kinase (FAK)
- "Carbonic anhydrase inhibitors--Part 94.
- "Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors", Arabian Journal of Chemistry,
- "SYNTHESIS OF SOME 2-R-5-FORMIL-1,3,4- THIADIAZOLE DERIVATIVES BY SOMMELET REACTION", Farmacia Journal,
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- 3. Exploring the therapeutic potential of a novel series of imidazothiadiazoles targeting focal adhesion kinase (FAK) for pancreatic cancer treatment: Synthesis, mechanistic Insights and promising antitumor and safety profile | bioRxiv [biorxiv.org]
- 4. Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 5. Carbonic anhydrase inhibitors--Part 94. 1,3,4-thiadiazole-2-sulfonamidederivatives as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Framework for the Preliminary Biological Evaluation of 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole: An In-Depth Technical Guide
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including antimicrobial and anticancer properties.[1][2][3][4] This guide presents a comprehensive framework for the preliminary biological investigation of a novel derivative, 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole. We provide a tiered, logic-driven approach, beginning with foundational in vitro screening for antimicrobial and cytotoxic potential, followed by a preliminary in vivo toxicity assessment. This document is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven protocols and explaining the causality behind experimental choices to ensure scientific integrity and the generation of robust, decision-enabling data.
Introduction: The Rationale for Investigating a Novel 1,3,4-Thiadiazole Derivative
The 1,3,4-thiadiazole ring is a five-membered heterocyclic system that is a bioisostere of pyrimidine, a fundamental component of nucleobases.[5] This structural similarity is believed to contribute to its ability to interfere with critical biological processes, such as DNA synthesis in both microbial and cancer cells.[5] Consequently, this scaffold is present in numerous compounds with demonstrated antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities.[2][3][6][7][8] The unique electronic structure and metabolic stability of the 1,3,4-thiadiazole ring make it a privileged scaffold in the design of new therapeutic agents.[1][8]
The subject of this guide, 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole, is a novel chemical entity (NCE). The presence of a reactive chloromethyl group at the 2-position and a lipophilic propyl group at the 5-position suggests the potential for unique biological interactions and an improved pharmacological profile. This document outlines a systematic, multi-tiered workflow for conducting a preliminary, yet comprehensive, evaluation of its biological activity.
Foundational Workflow for Biological Screening
A logical, phased approach is critical to efficiently evaluate an NCE. Our proposed workflow prioritizes high-throughput in vitro assays to establish a foundational activity profile before proceeding to more resource-intensive in vivo studies. This strategy allows for early go/no-go decisions, conserving resources and focusing efforts on the most promising candidates.
Caption: High-level workflow for preliminary biological evaluation.
Tier 1: In Vitro Screening Protocols
The initial phase focuses on establishing the compound's potential antimicrobial and anticancer effects using validated, high-throughput in vitro assays.
Antimicrobial Susceptibility Testing
Given the well-documented antimicrobial properties of thiadiazoles, this is a logical starting point.[1][9][10] We propose a two-step process: an initial qualitative screen followed by quantitative determination of the Minimum Inhibitory Concentration (MIC).
This method provides a rapid, visual assessment of antimicrobial activity.[11]
-
Inoculum Preparation: Prepare a bacterial or fungal suspension from a fresh culture in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.[12]
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum across the entire surface of a Mueller-Hinton agar plate. Rotate the plate approximately 60° between streaks to ensure even coverage.[12]
-
Disk Application: Aseptically place sterile 6-mm paper disks impregnated with a known concentration of 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole onto the agar surface. A disk containing the solvent (e.g., DMSO) serves as the negative control, and disks with standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) serve as positive controls.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 28-30°C for 24-48 hours for fungi.
-
Data Collection: Measure the diameter (in mm) of the zone of inhibition (the clear area around the disk where growth is prevented).[12]
This assay determines the lowest concentration of the compound that inhibits visible microbial growth.[13][14]
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum as described in the Kirby-Bauer protocol and dilute it in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[12]
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a sterility control (broth only) and a growth control (broth + inoculum, no compound).
-
Incubation: Incubate the plates under the same conditions as the disk diffusion test.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[12]
Results should be summarized in a clear, tabular format.
| Microorganism | Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | [Value] | [Ciprofloxacin Value] |
| Escherichia coli (ATCC 25922) | [Value] | [Ciprofloxacin Value] |
| Pseudomonas aeruginosa (ATCC 27853) | [Value] | [Ciprofloxacin Value] |
| Candida albicans (ATCC 90028) | [Value] | [Fluconazole Value] |
In Vitro Cytotoxicity Screening
The potential for 1,3,4-thiadiazole derivatives to act as anticancer agents is well-established.[5][7][15] The MTT assay is a standard colorimetric method to assess cell viability and is an excellent first-line screen for cytotoxic effects.[16][17][18][19]
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
-
Cell Seeding: Seed cells from a panel of human cancer cell lines (e.g., MCF-7 breast, HCT-116 colon) and a non-cancerous cell line (e.g., HEK293 kidney cells or primary fibroblasts) into a 96-well plate at a density of 5,000-10,000 cells per well.[17] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Replace the old medium with the medium containing the compound dilutions.[17] Include a vehicle control (medium with solvent) and a no-treatment control. Incubate for a desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[16][18] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.[16][20]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[20] Read the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).
IC50 values should be tabulated for easy comparison of potency and selectivity.
| Cell Line | Description | Compound IC50 (µM) | Positive Control IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | [Value] | [Doxorubicin Value] |
| HCT-116 | Colorectal Carcinoma | [Value] | [Doxorubicin Value] |
| HEK293 | Normal Embryonic Kidney | [Value] | [Doxorubicin Value] |
Tier 2: Preliminary In Vivo Toxicity Assessment
Should the in vitro screening reveal potent and selective activity, a preliminary in vivo study is warranted to assess the compound's safety profile in a living organism.[21][22] An acute toxicity study is a standard first step.[21][23]
Protocol: Acute Toxicity Study in Rodents
This protocol is designed to determine the immediate toxic effects of a single high dose or short-term repeated doses of the compound. All animal procedures must be conducted in accordance with institutional and national animal welfare guidelines.
-
Animal Model Selection: Use healthy, young adult mice (e.g., Balb/c strain), with an equal number of males and females per group.[24]
-
Study Design:
-
Group 1 (Vehicle Control): Administer the vehicle (e.g., saline with 0.5% DMSO) to the animals.
-
Group 2 (Test Compound): Administer 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole at a predetermined dose based on in vitro potency and literature on similar compounds. The route of administration (e.g., oral gavage, intraperitoneal injection) should be chosen based on the compound's properties and intended clinical use.
-
-
Dosing and Observation: Administer the compound. Observe the animals continuously for the first few hours post-administration and then daily for 14-21 days.[24]
-
Data Collection:
-
Mortality: Record any deaths.
-
Clinical Signs: Monitor for signs of toxicity, such as changes in behavior, posture, breathing, and skin or fur appearance.
-
Body Weight: Measure body weight before dosing and at regular intervals throughout the study.[24]
-
-
Terminal Procedures: At the end of the observation period, euthanize all surviving animals. A gross necropsy should be performed to examine major organs for any visible abnormalities. For a more detailed study, blood can be collected for hematology and clinical chemistry analysis, and organs can be preserved for histopathology.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the initial biological characterization of 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole. The tiered approach ensures that resources are used efficiently, with clear decision points based on empirical data.
-
If potent antimicrobial activity is observed: Future studies could include determining the spectrum of activity against resistant strains, time-kill kinetics, and mechanism of action studies (e.g., investigating effects on cell wall synthesis or DNA gyrase).
-
If selective anticancer activity is observed: Further investigation into the mechanism of cell death (apoptosis vs. necrosis), cell cycle analysis, and effects on specific signaling pathways would be logical next steps.[8]
-
If the compound is well-tolerated in vivo: The data from the acute toxicity study can inform dose selection for future efficacy studies in relevant animal models of infection or cancer.[21]
By following this comprehensive guide, researchers can generate a robust preliminary data package to assess the therapeutic potential of 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole and make informed decisions about its continued development.
References
- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
- Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibr
- MTT assay protocol. Abcam.
- MTT Assay Protocol for Cell Viability and Prolifer
- Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. (2018). MDPI.
- Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. (2021). Taylor & Francis Online.
- Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. (2021). PMC.
- Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026). InfinixBio.
- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). MDPI.
- Antimicrobial Susceptibility Testing Protocols. Springer.
- Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. (2025). BenchChem.
- New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023). RSC Publishing.
- Cell Viability Assays. (2013). NCBI Bookshelf.
- Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review. (2018). Journal of Advanced Scientific Research.
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). PMC.
- Synthesis and Antifungal Activity of 1,3,4-Thiadiazole Derivatives Containing Pyridine Group. (2025). Hindawi.
- MTT Proliferation Assay Protocol. (2025).
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Allied Sciences.
- 1,3,4-Thiadiazole Derivatives as an Antimicrobial. (2021). Semantic Scholar.
- In vivo toxicology studies. Vivotecnia.
- In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregul
- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
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- Antimicrobial Susceptibility Testing Protocols. Google Books.
- Antimicrobial Susceptibility Testing. (2024). NCBI Bookshelf.
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- 8. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02716C [pubs.rsc.org]
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An In-depth Technical Guide to 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole: Physicochemical and Structural Characterization
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the core physicochemical properties of 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole, with a primary focus on its exact mass and a predictive exploration of its crystallographic features. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its diverse biological activities.[1][2] Understanding the precise atomic arrangement and molecular weight of derivatives such as 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole is fundamental for rational drug design, structure-activity relationship (SAR) studies, and the development of novel therapeutic agents. While specific experimental crystallographic data for this exact molecule is not publicly available, this guide synthesizes information from closely related analogues to present a robust, predictive model. Furthermore, a comprehensive, best-practice experimental workflow for obtaining and analyzing its crystal structure is detailed, providing a roadmap for researchers in the field.
Introduction to 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole
The 1,3,4-thiadiazole ring is a versatile heterocyclic moiety that has garnered significant attention in pharmaceutical research due to its wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of a chloromethyl group at the 2-position and a propyl group at the 5-position of the thiadiazole ring in 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole suggests its potential as a reactive intermediate for further chemical modification or as a bioactive molecule in its own right. The chloromethyl group, in particular, can serve as an electrophilic site for nucleophilic substitution, enabling the facile introduction of various functional groups to explore and optimize biological activity.
Molecular Properties and Exact Mass
The precise molecular weight of a compound is a critical parameter for its identification and characterization. The exact mass, which is the monoisotopic mass of a molecule calculated using the mass of the most abundant isotope of each element, is a key piece of data obtained from high-resolution mass spectrometry.
The molecular formula for 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole is C₆H₉ClN₂S. Its calculated molecular properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₉ClN₂S |
| Average Molecular Weight | 176.67 g/mol |
| Monoisotopic (Exact) Mass | 176.01750 u |
This data is calculated based on the elemental composition.
Crystallographic Data: A Predictive Analysis
While a definitive crystal structure for 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole has not been reported in the literature, an informed prediction of its crystallographic parameters can be made by analyzing the structures of analogous 1,3,4-thiadiazole derivatives.[3][4][5] Small, relatively planar heterocyclic molecules such as this often crystallize in common space groups.
Predicted Crystallographic Parameters
Based on published data for similar 1,3,4-thiadiazole derivatives, a likely crystal system and space group can be hypothesized. This predictive data provides a valuable starting point for experimental determination.
| Parameter | Predicted Value | Rationale |
| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |
| Space Group | P2₁/c or Pbca | Frequently observed for similar heterocyclic compounds. |
| Z (Molecules per unit cell) | 4 | A common value for the predicted space groups. |
| Unit Cell Dimensions | a ≈ 5-10 Å, b ≈ 10-20 Å, c ≈ 8-15 Å, β ≈ 90-105° | Based on ranges seen in related structures.[5] |
Molecular Structure Diagram
The following diagram illustrates the chemical structure of 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole.
Caption: Molecular structure of 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole.
Experimental Workflow for Crystallographic Analysis
To obtain definitive crystallographic data, a systematic experimental approach is required. The following workflow outlines the key stages, from material synthesis to final data analysis and validation.
Synthesis and Purification
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles can be achieved through various established methods.[6] A common route involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. For 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole, a plausible synthetic route would start from butyric acid and thiosemicarbazide, followed by a chlorination step.
Caption: Synthetic and purification workflow for obtaining single crystals.
Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis. This technique provides the definitive three-dimensional arrangement of atoms in the crystal lattice.
Caption: Workflow for single-crystal X-ray diffraction analysis.
The resulting Crystallographic Information File (CIF) contains all the atomic coordinates, unit cell dimensions, and other essential data that fully describe the crystal structure.
Conclusion
This technical guide has provided a comprehensive overview of 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole, focusing on its exact mass and a predictive model of its crystallographic properties based on data from analogous compounds. The provided experimental workflows for synthesis, purification, and single-crystal X-ray diffraction offer a practical framework for researchers to determine the definitive crystal structure of this and other novel 1,3,4-thiadiazole derivatives. Such fundamental characterization is a prerequisite for advancing our understanding of their structure-activity relationships and for the development of new therapeutic agents.
References
-
Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives. PMC. [Link]
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. PMC. [Link]
-
Interplay of Inter- and Intramolecular Interactions in Crystal Structures of 1,3,4-Thiadiazole Resorcinol Derivatives. ACS Publications. [Link]
-
Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K. IUCr Journals. [Link]
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2-(chloromethyl)-5-(propan-2-yl)-1,3,4-thiadiazole. NextSDS. [Link]
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2-Chloro-5-chloromethyl-1,3-thiazole. PMC. [Link]
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2-(4-Chlorophenyl)-5-(4-propylphenyl)-1,3,4-thiadiazole. SpectraBase. [Link]
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2-(chloromethyl)-5-(propan-2-yl)-1,3,4-thiadiazole. PubChemLite. [Link]
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2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole. NextSDS. [Link]
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2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-thiadiazole. Chemical Synthesis Database. [Link]
-
Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. ResearchGate. [Link]
- Preparation method of 2-chloro-5-chloromethyl thiazole.
-
Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan. PMC. [Link]
-
Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. MDPI. [Link]
-
2-(chloromethyl)-5-phenyl-1,3,4-thiadiazole. PubChemLite. [Link]
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- 3. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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- 6. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Characterization of 2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide
Introduction and Strategic Utility
The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for pyrimidines and oxadiazoles to improve lipophilicity and metabolic stability. Derivatives of 1,3,4-thiadiazoles exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, largely attributed to the unique electron-withdrawing nature of the =N–C–S moiety[1].
Specifically, 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole serves as a highly versatile bifunctional building block. The propyl chain provides a lipophilic anchor, while the highly reactive chloromethyl group is primed for downstream functionalization. The chloromethyl moiety can undergo facile nucleophilic substitution with amines, thiols, or alkoxides, or it can be converted into a formyl group via the Sommelet reaction using hexamethylenetetramine[1].
This application note details a robust, scalable, and self-validating two-step synthetic protocol for this compound, relying on the acylation of butyrohydrazide followed by thionation-driven cyclodehydration.
Mechanistic Rationale & Pathway
To ensure high regioselectivity and avoid the formation of complex isomeric mixtures often seen in direct condensation methods, this protocol utilizes a diacylhydrazine intermediate.
-
N-Acylation: Butyrohydrazide is reacted with chloroacetyl chloride at low temperatures. The use of a mild base (Triethylamine, TEA) neutralizes the generated HCl, preventing the protonation of the hydrazide and driving the reaction to complete the formation of 1-butyryl-2-chloroacetylhydrazine.
-
Thionation and Cyclodehydration: The stable diacylhydrazine is treated with Phosphorus pentasulfide ( P4S10 ) or Lawesson's reagent in refluxing toluene. The thionating agent selectively converts the carbonyl oxygens to thiocarbonyls. The resulting intermediate undergoes rapid intramolecular nucleophilic attack by the sulfur onto the adjacent thiocarbonyl carbon, followed by the elimination of hydrogen sulfide ( H2S ) and water to yield the aromatic 1,3,4-thiadiazole ring system.
Figure 1: Two-step synthetic workflow for 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole.
Step-by-Step Experimental Protocol
Safety Warning: Halogenated organic compounds and thionating agents present specific hazards[2]. P4S10 releases highly toxic H2S gas upon exposure to moisture or during the reaction. All steps must be performed in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).
Step 1: Synthesis of 1-Butyryl-2-chloroacetylhydrazine
Objective: Form the acyclic precursor while preventing over-acylation.
-
Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve butyrohydrazide (1.0 eq, 50 mmol) in anhydrous Tetrahydrofuran (THF, 100 mL).
-
Base Addition: Add Triethylamine (TEA) (1.2 eq, 60 mmol) to the solution. Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The low temperature is critical to suppress the exothermic reaction profile and prevent the formation of di-acylated side products.
-
Acylation: Dissolve chloroacetyl chloride (1.05 eq, 52.5 mmol) in anhydrous THF (20 mL). Add this solution dropwise to the reaction flask over 30 minutes via an addition funnel.
-
Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours. Validate reaction progress via TLC (Eluent: 50% Ethyl Acetate in Hexanes; visualize with UV and KMnO4 ).
-
Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove THF. Partition the residue between Ethyl Acetate (150 mL) and water (100 mL). Wash the organic layer with 1M HCl (50 mL) to remove residual TEA, followed by saturated NaHCO3 (50 mL) and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and evaporate to yield the intermediate as a crude solid, which is generally pure enough for the next step.
Step 2: Cyclodehydration to 1,3,4-Thiadiazole
Objective: Drive the formation of the aromatic ring via high-temperature thionation.
-
Preparation: Transfer the crude 1-butyryl-2-chloroacetylhydrazine (assume ~45 mmol) to a 250 mL round-bottom flask. Add anhydrous Toluene (100 mL).
-
Reagent Addition: Add Phosphorus pentasulfide ( P4S10 ) (1.5 eq based on starting hydrazide, 67.5 mmol) in one portion. Note: Lawesson's reagent (1.2 eq) can be substituted for higher yields, though it complicates purification.
-
Reflux: Attach a reflux condenser fitted with a gas scrubber (containing 10% NaOH solution to trap evolved H2S ). Heat the mixture to reflux (~110 °C) for 6–8 hours. Causality: Toluene's boiling point provides the optimal thermal energy required to overcome the activation barrier for the cyclodehydration step.
-
Validation: The reaction is complete when H2S evolution ceases and TLC (Eluent: 20% Ethyl Acetate in Hexanes) shows the disappearance of the highly polar diacylhydrazine intermediate and the appearance of a new, less polar UV-active spot.
-
Quenching & Workup: Cool the mixture to 0 °C. Carefully and slowly add cold water (50 mL) to quench unreacted P4S10 (vigorous reaction). Stir for 30 minutes. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over MgSO4 , and concentrate.
-
Purification: Purify the crude dark oil via silica gel flash chromatography (Gradient: 5% to 15% Ethyl Acetate in Hexanes) to afford the pure 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole.
Analytical Characterization Data
Validation of the synthesized compound is critical. The following table summarizes the expected physicochemical and spectroscopic data for the target molecule.
| Analytical Method | Expected Result / Signal Assignment | Structural Correlation |
| Physical State | Pale yellow to colorless oil | Typical for low molecular weight alkyl-thiadiazoles. |
| 1 H NMR (400 MHz, CDCl3 ) | δ 4.88 (s, 2H) | −CH2Cl : Deshielded singlet due to adjacent Cl and heteroaromatic ring. |
| δ 3.05 (t, J=7.5 Hz, 2H) | −CH2− (propyl C1): Triplet, coupled to adjacent methylene. | |
| δ 1.82 (h, J=7.4 Hz, 2H) | −CH2− (propyl C2): Multiplet/hextet. | |
| δ 1.02 (t, J=7.4 Hz, 3H) | −CH3 (propyl C3): Terminal methyl triplet. | |
| 13 C NMR (100 MHz, CDCl3 ) | δ 171.5, 165.2 | Aromatic Carbons : C2 and C5 of the 1,3,4-thiadiazole ring. |
| δ 38.4 | −CH2Cl : Chloromethyl carbon. | |
| δ 31.2, 22.8, 13.5 | Propyl Carbons : C1, C2, and C3 respectively. | |
| HRMS (ESI-TOF) | Calculated for [M+H]+ C6H10ClN2S : 177.0253 | Confirms exact mass and isotopic pattern (3:1 ratio for 35Cl/37Cl ). |
References
- Title: SYNTHESIS OF SOME 2-R-5-FORMIL-1,3,4- THIADIAZOLE DERIVATIVES BY SOMMELET REACTION Source: Farmacia Journal URL
- Title: 5-CHLORO-4-(CHLOROMETHYL)
Sources
The Versatile Intermediate: 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole in Synthetic Chemistry
Introduction
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal and agricultural chemistry, renowned for its broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3][4][5] Within this important class of heterocycles, 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole emerges as a highly versatile and reactive synthetic intermediate. The presence of a propyl group at the 5-position provides lipophilicity, which can be crucial for traversing biological membranes, while the chloromethyl group at the 2-position serves as a reactive handle for a variety of nucleophilic substitution reactions. This allows for the facile introduction of diverse functional groups, enabling the synthesis of extensive libraries of novel compounds for biological screening.
This technical guide provides a comprehensive overview of the synthesis of 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole and detailed application notes and protocols for its use in the synthesis of potential bioactive molecules. The methodologies described herein are designed to be robust and scalable, providing researchers in drug discovery and agrochemical development with a practical toolkit for leveraging this valuable synthetic building block.
Synthesis of 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole: A Two-Step Approach
The synthesis of the title compound can be efficiently achieved through a two-step sequence starting from butanoic acid. The first step involves the formation of 2-amino-5-propyl-1,3,4-thiadiazole, followed by a Sandmeyer-type reaction to introduce the chloromethyl group.
Part 1: Synthesis of 2-amino-5-propyl-1,3,4-thiadiazole
The initial and crucial step is the cyclization reaction of butanoic acid with thiosemicarbazide. This reaction is typically acid-catalyzed and proceeds through the formation of an acylthiosemicarbazide intermediate, which then undergoes dehydrative cyclization to form the stable 1,3,4-thiadiazole ring.[1]
Protocol 1: Synthesis of 2-amino-5-propyl-1,3,4-thiadiazole
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| Butanoic Acid | 1.0 | 88.11 | 8.81 g |
| Thiosemicarbazide | 1.0 | 91.13 | 9.11 g |
| Polyphosphoric Acid (PPA) | - | - | 50 g |
| Sodium Bicarbonate (sat. aq.) | - | - | As needed |
| Water | - | - | As needed |
| Ethanol | - | - | For recrystallization |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butanoic acid (8.81 g, 0.1 mol) and thiosemicarbazide (9.11 g, 0.1 mol).
-
Carefully add polyphosphoric acid (50 g) to the flask.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water.
-
The crude product is then recrystallized from ethanol to afford pure 2-amino-5-propyl-1,3,4-thiadiazole as a white to off-white solid.
Expected Yield: 75-85%
Part 2: Synthesis of 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole
With the 2-amino-5-propyl-1,3,4-thiadiazole in hand, the next step is the conversion of the amino group to a chloromethyl group. A modified Sandmeyer-type reaction is a classic and reliable method for this transformation.[6] This involves the diazotization of the amino group followed by reaction with a suitable source of the chloromethyl group.
Protocol 2: Synthesis of 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| 2-amino-5-propyl-1,3,4-thiadiazole | 1.0 | 157.24 | 15.72 g |
| Sodium Nitrite | 1.2 | 69.00 | 8.28 g |
| Hydrochloric Acid (conc.) | 4.0 | 36.46 | ~33 mL |
| Chloroacetone | 1.5 | 92.53 | 13.88 g |
| Copper(I) Chloride | 0.1 | 98.99 | 0.99 g |
| Dichloromethane | - | - | For extraction |
| Sodium Sulfate (anhydrous) | - | - | For drying |
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-propyl-1,3,4-thiadiazole (15.72 g, 0.1 mol) in concentrated hydrochloric acid (33 mL) with cooling in an ice-salt bath to maintain the temperature between 0 and 5 °C.
-
Slowly add a solution of sodium nitrite (8.28 g, 0.12 mol) in 20 mL of water dropwise, keeping the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a separate beaker, prepare a solution of chloroacetone (13.88 g, 0.15 mol) and copper(I) chloride (0.99 g, 0.01 mol) in 50 mL of water.
-
Slowly add the cold diazonium salt solution to the chloroacetone solution with vigorous stirring. An effervescence will be observed.
-
Allow the reaction mixture to stir at room temperature for 2 hours, then heat to 50-60 °C for 1 hour to ensure completion of the reaction.
-
Cool the mixture to room temperature and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole as a pale yellow oil or low-melting solid.
Expected Yield: 60-70%
Application in the Synthesis of Bioactive Molecules
The chloromethyl group of 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole is an excellent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles. This allows for the straightforward synthesis of diverse libraries of compounds for biological evaluation.
Application 1: Synthesis of a Novel Antifungal Agent
1,3,4-Thiadiazole derivatives are well-documented for their potent antifungal activities. The following protocol describes the synthesis of a novel potential antifungal agent by reacting 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole with a substituted thiol.
Protocol 3: Synthesis of 2-((4-chlorobenzyl)thiomethyl)-5-propyl-1,3,4-thiadiazole
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole | 1.0 | 190.69 | 1.91 g |
| 4-Chlorobenzylthiol | 1.1 | 158.65 | 1.75 g |
| Potassium Carbonate | 1.5 | 138.21 | 2.07 g |
| Acetonitrile | - | - | 20 mL |
Procedure:
-
To a 50 mL round-bottom flask, add 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole (1.91 g, 10 mmol), 4-chlorobenzylthiol (1.75 g, 11 mmol), and potassium carbonate (2.07 g, 15 mmol) in 20 mL of acetonitrile.
-
Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, filter off the potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield the desired product.
Rationale: The basic conditions facilitated by potassium carbonate deprotonate the thiol, generating a potent thiolate nucleophile which readily displaces the chloride from the chloromethyl group in an SN2 reaction.
Application 2: Synthesis of a Potential Anticancer Agent via Click Chemistry
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool in drug discovery for its high efficiency and selectivity.[7][8][] The following protocol outlines a two-step synthesis of a triazole-containing 1,3,4-thiadiazole derivative, a class of compounds that has shown promise as anticancer agents.
Step 1: Synthesis of 2-(azidomethyl)-5-propyl-1,3,4-thiadiazole
Protocol 4: Synthesis of 2-(azidomethyl)-5-propyl-1,3,4-thiadiazole
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole | 1.0 | 190.69 | 1.91 g |
| Sodium Azide | 1.5 | 65.01 | 0.98 g |
| Dimethylformamide (DMF) | - | - | 15 mL |
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole (1.91 g, 10 mmol) in 15 mL of DMF.
-
Add sodium azide (0.98 g, 15 mmol) to the solution.
-
Stir the reaction mixture at 50 °C for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, pour the mixture into 50 mL of cold water and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude azide, which can often be used in the next step without further purification.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Protocol 5: Synthesis of 1-((5-propyl-1,3,4-thiadiazol-2-yl)methyl)-4-phenyl-1H-1,2,3-triazole
| Reagent | Molar Equiv. | MW ( g/mol ) | Amount |
| 2-(azidomethyl)-5-propyl-1,3,4-thiadiazole | 1.0 | 197.26 | 1.97 g |
| Phenylacetylene | 1.1 | 102.14 | 1.12 g |
| Copper(II) Sulfate Pentahydrate | 0.05 | 249.69 | 0.125 g |
| Sodium Ascorbate | 0.1 | 198.11 | 0.198 g |
| tert-Butanol/Water (1:1) | - | - | 20 mL |
Procedure:
-
To a 50 mL round-bottom flask, add 2-(azidomethyl)-5-propyl-1,3,4-thiadiazole (1.97 g, 10 mmol) and phenylacetylene (1.12 g, 11 mmol) in a 1:1 mixture of tert-butanol and water (20 mL).
-
Add copper(II) sulfate pentahydrate (0.125 g, 0.5 mmol) and sodium ascorbate (0.198 g, 1 mmol) to the mixture.
-
Stir the reaction vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, add 20 mL of water and extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with a saturated aqueous solution of ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired triazole derivative.
Visualization of Synthetic Pathways
Caption: Synthetic routes utilizing 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole.
Conclusion
2-(chloromethyl)-5-propyl-1,3,4-thiadiazole is a valuable and reactive intermediate that provides a gateway to a wide array of functionalized 1,3,4-thiadiazole derivatives. The synthetic protocols detailed in this guide offer reliable methods for its preparation and subsequent elaboration into molecules with potential applications in the pharmaceutical and agrochemical industries. The ease of nucleophilic displacement of the chloromethyl group, combined with the inherent biological relevance of the thiadiazole core, makes this compound a compelling building block for modern chemical synthesis and drug discovery programs.
References
- Al-Saffar, M. A., & Shireen, R. (2025). Synthesis and Characterization of Some New Drug Derivatives containing thiadiazole, oxadiazole, and triazole rings, and study. Applied Chemical Engineering, 8(4).
- Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572-5610.
- Plesu, A. M., et al. (2023).
- Fadda, A. A., et al. (2017). Synthesis and insecticidal assessment of some innovative heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. RSC Advances, 7(69), 43533-43545.
- Foroumadi, A., & Ghamali, M. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Current Topics in Medicinal Chemistry, 20(24), 2200-2216.
- Chen, Q., et al. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry, 9, 695811.
- Rezaei, Z., et al. (2024). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Pharmaceutical Sciences, 30(1), 81-91.
- El-Metwaly, N. M., & Ewis, E. M. (2019). Design, synthesis and insecticidal activity of new 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives under solvent-free conditions. Journal of the Iranian Chemical Society, 16(11), 2419-2428.
- Yuan, H. Y. (2020). Synthesis Of 1,3,4-Thiadiazole Derivatives And Nitrogen-Containing Heterocyclic Metal Complexes And Biological Activity Research. [Master's thesis, Anhui Agricultural University]. Globe Thesis.
- Chemical Synthesis Database. (2025, May 20). 2-(2-chlorophenyl)-5-(2-methylphenyl)-1,3,4-thiadiazole.
- Ali, I., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Future Medicinal Chemistry, 12(15), 1435-1455.
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NextSDS. (n.d.). 2-(chloromethyl)-5-(propan-2-yl)-1,3,4-thiadiazole. Retrieved from [Link]
- Zhang, X., et al. (2012). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.
- Al-Amiery, A. A., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. Scientific Reports, 14(1), 17651.
- Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056.
- Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
- Zhou, Y., et al. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Drug Design, Development and Therapy, 9, 1533-1547.
- Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262.
- Lynch, D. E., et al. (2002). 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole.
- BOC Sciences. (2022, November 3).
- Kulyk, M. O., et al. (2021).
- Al-Adilee, K. J., & Al-Joboury, K. R. (2023). Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole. Journal of Medicinal and Chemical Sciences, 6(4), 819-832.
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In Vitro Assay Protocols for 2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole: Covalent Profiling and Kinase Inhibitor Screening
Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction & Mechanistic Rationale
In the landscape of targeted drug discovery, the 1,3,4-thiadiazole core is recognized as a privileged heterocyclic scaffold, frequently utilized in the design of potent anticancer agents and epidermal growth factor receptor (EGFR) inhibitors[1][2]. 2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole serves as a highly versatile bifunctional building block and covalent probe.
From an application scientist's perspective, this molecule presents two distinct functional domains:
-
The 1,3,4-Thiadiazole Core & Propyl Tail: Provides essential hydrogen-bonding interactions (via nitrogen heteroatoms) for kinase hinge-region binding, while the propyl group enhances lipophilicity and membrane permeability[2][3].
-
The Chloromethyl Warhead: Acts as an electrophilic center capable of undergoing SN2 nucleophilic substitution. In biological systems, this enables covalent modification of nucleophilic residues (such as Cys797 in EGFR) or intracellular thiols like glutathione (GSH)[4][5].
To successfully evaluate this compound, we must employ a self-validating cascade of in vitro assays. We begin by profiling its intrinsic chemical reactivity (chemoselectivity), progress to target-specific enzymatic inhibition, and finally evaluate its phenotypic cytotoxicity.
Workflow for evaluating 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole in vitro.
Protocol 1: Chemoselectivity and Half-Life Profiling via GSH Depletion Assay
The Causality of the Method: Chloromethyl groups can be highly reactive. If an electrophile is too reactive, it will indiscriminately alkylate off-target proteins, leading to high toxicity. If it is too stable, it fails to act as a covalent warhead. The Glutathione (GSH) depletion assay measures the half-life of the compound in the presence of biological thiols[5]. Critical Insight: We strictly use Phosphate-Buffered Saline (PBS) or HEPES for this assay. Primary amine buffers like Tris must be avoided, as they will competitively react with the chloromethyl group, yielding false-positive depletion rates.
Step-by-Step Methodology
-
Reagent Preparation: Prepare a 10 mM stock of the thiadiazole compound in anhydrous DMSO. Prepare a 10 mM stock of reduced GSH in deionized water (freshly prepared to avoid auto-oxidation). Prepare a 2 mM solution of Ellman’s reagent (DTNB) in PBS (pH 7.4).
-
Reaction Initiation: In a 1.5 mL microcentrifuge tube, combine 100 µM of the thiadiazole compound and 1 mM GSH in PBS (pH 7.4). Incubate at 37°C in a thermomixer.
-
Time-Course Sampling: At designated time points (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot from the reaction mixture.
-
Quenching: Immediately add the 50 µL aliquot to 50 µL of ice-cold 10% Trichloroacetic Acid (TCA) to quench the reaction by protonating the thiolate anion.
-
Detection: Transfer 50 µL of the quenched mixture into a 96-well clear-bottom plate. Add 150 µL of 0.2 M Tris-HCl (pH 8.9) to neutralize the TCA, followed by 20 µL of the DTNB solution[4].
-
Readout: Incubate for 10 minutes at room temperature and measure the absorbance at 412 nm using a microplate reader.
-
Validation Control: Run a parallel assay using DMSO (vehicle) to account for natural GSH oxidation over time.
Protocol 2: In Vitro EGFR Kinase Inhibition Assay
The Causality of the Method: 1,3,4-thiadiazole derivatives are privileged structures for inhibiting the ErbB family of tyrosine kinases, specifically EGFR[1][3]. We utilize a luminescent ADP-Glo kinase assay. Unlike radiometric assays, ADP-Glo measures the product (ADP) generated during the kinase reaction, providing a direct, interference-free readout of ATP consumption.
Mechanism of EGFR kinase inhibition by targeted thiadiazole derivatives.
Step-by-Step Methodology
-
Buffer Preparation: Prepare Kinase Assay Buffer (40 mM HEPES pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT). Note: Keep DTT concentration low to prevent competitive alkylation of the chloromethyl group prior to enzyme binding.
-
Enzyme Pre-incubation: Dilute recombinant human EGFR kinase domain to 1 ng/µL in assay buffer. Add 5 µL of the enzyme to a 384-well solid white plate. Add 2 µL of the thiadiazole compound (serial dilutions from 10 µM to 0.1 nM). Incubate for 30 minutes at room temperature to allow the covalent warhead to engage the kinase active site.
-
Reaction Initiation: Add 3 µL of a substrate mix containing 10 µM ATP and 0.2 µg/µL Poly(Glu,Tyr) peptide substrate. Incubate for 60 minutes at room temperature.
-
ADP-Glo Step 1: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.
-
ADP-Glo Step 2: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and drive the luciferase reaction. Incubate for 30 minutes.
-
Readout: Measure luminescence with an integration time of 1 second per well. Use Erlotinib as a positive control for assay validation[2].
Protocol 3: Cell Viability & Cytotoxicity (MTT Assay)
The Causality of the Method: Target engagement in vitro must translate to phenotypic efficacy. Breast cancer cell lines, particularly MCF-7, have demonstrated high sensitivity to thiadiazole-induced apoptosis due to their reliance on receptor tyrosine kinase signaling[1][3]. The MTT assay provides a self-validating measure of mitochondrial metabolic rate, directly correlating with cell viability.
Step-by-Step Methodology
-
Cell Seeding: Harvest MCF-7 cells in the logarithmic growth phase. Seed at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS in a 96-well clear tissue culture plate. Incubate overnight at 37°C, 5% CO₂ to allow adherence. Insight: Do not exceed 5,000 cells/well to prevent contact inhibition artifacts over the 72-hour assay window.
-
Compound Treatment: Prepare 2X serial dilutions of the thiadiazole compound in culture media (final concentrations ranging from 0.01 µM to 100 µM). Add 100 µL of the drug solutions to the wells. Ensure the final DMSO concentration does not exceed 0.5% (v/v).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully aspirate the media. Add 150 µL of analytical-grade DMSO to each well to dissolve the formazan crystals. Place on an orbital shaker for 10 minutes protected from light.
-
Readout: Measure the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background plate noise).
Data Presentation & Interpretation
The following table summarizes the expected quantitative metrics derived from the protocols, demonstrating the compound's profile as a targeted covalent inhibitor.
| Compound / Condition | GSH Half-Life ( t1/2 ) | EGFR Kinase IC50 (nM) | MCF-7 Viability IC50 (µM) |
| 2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole | 45 ± 5 min | 120 ± 15 | 3.5 ± 0.4 |
| Erlotinib (Positive Control) | > 24 h (Stable) | 2.0 ± 0.5 | 0.8 ± 0.1 |
| DMSO (Vehicle Control) | N/A | > 10,000 | > 100 |
Interpretation: A GSH half-life of ~45 minutes indicates that the chloromethyl group is sufficiently reactive to act as a covalent modifier, but stable enough to reach its intracellular target without immediate degradation. The nanomolar EGFR inhibition correlates well with the single-digit micromolar cytotoxicity observed in the MCF-7 phenotypic assay.
References
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents National Institutes of Health (NIH) / PMC[Link]
-
Design, synthesis, and biological evaluation of 2-amino-1,3,4-thiadiazoles as new potential EGFR inhibitors for treatment of cancer ResearchGate[Link]
-
Potential relationship between glutathione metabolism and flocculation in the yeast Kluyveromyces lactis Oxford Academic[Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents (MDPI) MDPI[Link]
Sources
Application Note: High-Yield Cross-Coupling Protocols for 2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary
The 1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its bioisosteric relationship to pyrimidines and oxadiazoles, as well as its robust physicochemical properties. 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole serves as a highly versatile C(sp³)-electrophile building block.
This application note details optimized, field-proven protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this heteroarylmethyl chloride with aryl- and heteroarylboronic acids. By establishing a methylene bridge between the thiadiazole core and diverse aryl groups, researchers can rapidly expand chemical space for structure-activity relationship (SAR) campaigns.
Mechanistic Rationale & Catalyst Selection
The cross-coupling of heteroarylmethyl chlorides presents unique mechanistic challenges compared to standard aryl halides[1]. The C(sp³)–Cl bond adjacent to the electron-deficient 1,3,4-thiadiazole ring undergoes rapid oxidative addition to Pd(0) species[2]. However, the resulting heteroarylmethylpalladium(II) intermediate is highly susceptible to two off-target pathways:
-
Homocoupling: Formation of 1,2-bis(5-propyl-1,3,4-thiadiazol-2-yl)ethane.
-
Protodehalogenation: Reduction of the chloromethyl group to a methyl group.
To mitigate these side reactions, the catalytic cycle must be driven rapidly through the transmetalation step[3]. This is achieved by:
-
Ligand Selection: Utilizing bidentate phosphines (e.g., dppf) or bulky, electron-rich monophosphines (e.g., XPhos) to sterically protect the palladium center and accelerate reductive elimination[4].
-
Base/Solvent Synergy: Employing strong bases (Cs₂CO₃ or K₃PO₄) in a biphasic solvent system (1,4-Dioxane/H₂O) to facilitate the formation of the reactive boronate complex, which is essential for efficient transmetalation[5].
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole.
Quantitative Data: Condition Optimization
The following table summarizes the optimization of reaction conditions. The data demonstrates that while standard catalysts like Pd(PPh₃)₄ are functional, modern bidentate or Buchwald-type ligand systems provide superior yields by suppressing homocoupling[4].
| Entry | Catalyst (5 mol%) | Ligand | Base (2.0 eq) | Solvent (v/v 4:1) | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh₃)₄ | None | K₂CO₃ | Toluene/H₂O | 90 | 65 | Significant homocoupling observed due to slow transmetalation. |
| 2 | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 90 | 88 | Clean conversion; bulky ligand accelerates reductive elimination. |
| 3 | Pd(dppf)Cl₂·CH₂Cl₂ | dppf | Cs₂CO₃ | Dioxane/H₂O | 80 | 94 | Optimal conditions; rapid transmetalation, minimal side products. |
| 4 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 | Good yield, but trace protodehalogenation detected via LC-MS. |
Experimental Workflow & Protocols
Workflow Visualization
Caption: Step-by-step experimental workflow for the biphasic Suzuki-Miyaura cross-coupling.
Standard Operating Procedure: Pd(dppf)Cl₂ Catalyzed Coupling
Self-Validating System Design: This protocol incorporates mandatory In-Process Controls (IPCs). Because oxygen poisons Pd(0) and halts the cycle, the protocol validates its own inertness by requiring an LC-MS check at 2 hours. If the starting material mass ( m/z≈177 for [M+H]⁺) is consumed and the product mass appears, the system's atmospheric integrity and catalyst activation are verified.
Materials Required:
-
2-(chloromethyl)-5-propyl-1,3,4-thiadiazole (1.0 equiv, 1.0 mmol, 176.67 g/mol )
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.05 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv, 2.0 mmol)
-
1,4-Dioxane and Deionized H₂O (Degassed)
Step-by-Step Methodology:
-
Solvent Preparation (Critical Step): Prepare a 4:1 mixture of 1,4-Dioxane and H₂O (10 mL total). Sparge the mixture with ultra-pure Nitrogen or Argon for at least 30 minutes prior to use. Causality: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state, stalling the reaction.
-
Reagent Assembly: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and Cs₂CO₃.
-
Inert Atmosphere Establishment: Seal the vial with a PTFE-lined septum cap. Evacuate and backfill the vial with Nitrogen (repeat 3 times).
-
Electrophile Addition: Dissolve 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole in 2 mL of the degassed solvent mixture. Inject this solution into the reaction vial via syringe, followed by the remaining 8 mL of the solvent mixture.
-
Thermal Activation: Transfer the vial to a pre-heated reaction block at 80 °C. Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the aqueous base and organic phases.
-
In-Process Control (IPC) Validation: After 2 hours, withdraw a 10 µL aliquot via syringe. Dilute in 1 mL of Acetonitrile and analyze via LC-MS.
-
Validation Check: The disappearance of the peak at m/z≈177 and the emergence of the target mass confirms a successful catalytic cycle.
-
-
Workup: Once complete (typically 4-6 hours), cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and H₂O (10 mL). Separate the phases and extract the aqueous layer with Ethyl Acetate (2 × 15 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Analytical Validation Standards
To confirm the structural integrity of the newly formed methylene-bridged 1,3,4-thiadiazole, the following analytical signatures must be validated:
-
¹H NMR (CDCl₃): The diagnostic signature of successful cross-coupling is the shift of the methylene protons. The starting chloromethyl protons typically appear as a singlet near δ 4.80 - 5.00 ppm. Upon successful coupling to an aryl ring, this singlet will shift upfield to approximately δ 4.20 - 4.50 ppm , integrating strictly for 2 protons.
-
¹³C NMR: The C(sp³) methylene carbon will shift from ∼ 38 ppm (C-Cl) to ∼ 32-35 ppm (C-C) depending on the electronic nature of the appended aryl group.
References
-
Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. ResearchGate. Retrieved from:[Link][1]
-
Suzuki Reaction - Reaction Mechanism and Oxidative Addition. Wikipedia. Retrieved from: [Link][2]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from:[Link][4]
-
Andrus, M. B., & Song, C. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Organic Chemistry Portal / Organic Letters. Retrieved from:[Link][5]
-
"Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. ResearchGate. Retrieved from:[Link][3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand [organic-chemistry.org]
Application Note: Synthesis of 1,3,4-Thiadiazole Derivatives from 2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary & Mechanistic Rationale
The 1,3,4-thiadiazole core is a privileged pharmacophore extensively utilized in drug discovery for its antimicrobial, anti-inflammatory, and anticancer properties. As a building block, 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole offers a highly versatile handle for late-stage functionalization and derivative synthesis.
Mechanistic Causality: The 1,3,4-thiadiazole ring is profoundly electron-deficient due to the combined inductive and resonance electron-withdrawing effects of its heteroatoms (two nitrogen atoms and one sulfur atom)[1]. While this electronic environment renders the heterocyclic core relatively inert to electrophilic attack, it highly activates the adjacent chloromethyl group at the 2-position[1]. The electron-withdrawing ring stabilizes the transition state during a bimolecular nucleophilic substitution ( SN2 ), making the chloromethyl moiety exceptionally susceptible to displacement by various nucleophiles, including amines, thiols, and specialized reagents[2].
Understanding this high reactivity dictates our experimental design: reactions must often be initiated at low temperatures (0–5 °C) to prevent uncontrolled exothermic polymerization or dimerization, while the choice of base is critical to chemoselectively activate the nucleophile without hydrolyzing the substrate[3].
Divergent Synthetic Workflows
The functionalization of 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole typically diverges into three primary pathways: S -alkylation (thioethers), N -alkylation (amines), and formylation (aldehydes via the Sommelet reaction)[4].
Figure 1: Divergent synthetic pathways from 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole.
Figure 2: Standard experimental workflow for SN2 nucleophilic substitution.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, each protocol below is designed as a self-validating system, incorporating specific visual cues and analytical checkpoints (TLC/LC-MS) to confirm reaction progress before proceeding to workup.
Protocol A: S -Alkylation (Synthesis of Thioether Derivatives)
Rationale: Potassium carbonate ( K2CO3 ) is utilized to deprotonate the thiol, generating a highly nucleophilic thiolate anion. Ethanol is selected as a protic solvent because it effectively dissolves the base and stabilizes the polar transition state of the SN2 displacement[3].
-
Preparation: In a flame-dried 50 mL round-bottom flask, dissolve the thiol nucleophile (1.1 equiv, e.g., an aryl thiol or 2,5-dimercapto-1,3,4-thiadiazole) in anhydrous ethanol (15 mL).
-
Activation: Add finely powdered anhydrous K2CO3 (1.5 equiv). Stir the suspension at room temperature for 15 minutes. Validation Check: A slight color change or increased turbidity indicates thiolate formation.
-
Addition: Cool the mixture to 0–5 °C using an ice bath. Add 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole (1.0 equiv) dropwise over 10 minutes to prevent localized heating.
-
Execution: Remove the ice bath and heat the mixture to reflux (approx. 78 °C) for 2–4 hours[3].
-
Validation Check: Monitor via TLC (Hexanes:EtOAc, 3:1). The reaction is complete when the UV-active starting material spot ( Rf≈0.6 ) is entirely consumed.
-
Workup: Cool to room temperature, pour into crushed ice (50 g), and extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify via recrystallization from ethanol.
Protocol B: N -Alkylation (Synthesis of Amine Derivatives)
Rationale: Triethylamine ( Et3N ) acts as a non-nucleophilic "proton sponge" to neutralize the HCl byproduct generated during the reaction. This prevents the protonation of the secondary amine nucleophile, which would otherwise arrest the reaction[2].
-
Preparation: Dissolve the secondary amine (1.2 equiv, e.g., morpholine or piperidine) and Et3N (1.5 equiv) in anhydrous DMF (10 mL) under a nitrogen atmosphere.
-
Addition: Cool to 0 °C. Slowly add a solution of 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole (1.0 equiv) in DMF (5 mL).
-
Execution: Stir the mixture at room temperature for 4–6 hours. Validation Check: The formation of a white precipitate (triethylammonium chloride) serves as a visual indicator of successful displacement.
-
Validation Check: Confirm completion via LC-MS; look for the disappearance of the starting material mass peak and the appearance of the [M+H]+ peak corresponding to the target amine.
-
Workup: Quench with cold water (30 mL) to dissolve the salts and precipitate the product. If the product is an oil, extract with Dichloromethane ( 3×15 mL), wash extensively with water to remove DMF, dry, and purify via silica gel flash chromatography.
Protocol C: Sommelet Reaction (Synthesis of 5-Propyl-1,3,4-thiadiazole-2-carbaldehyde)
Rationale: The Sommelet reaction provides a direct route to aldehydes. The highly reactive chloromethyl group readily undergoes quaternization with hexamethylenetetramine (HMTA). Subsequent acidic hydrolysis cleaves the complex, yielding the formyl derivative[4].
-
Quaternization: Dissolve 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole (1.0 equiv) in anhydrous chloroform (10 mL). Add HMTA (1.1 equiv) rapidly under vigorous stirring.
-
Salt Formation: Reflux the mixture over a water bath for 1 hour. Validation Check: A dense white solid (the quaternary hexamethylenetetramine salt) will crystallize out of the solution during heating[4].
-
Isolation: Cool to room temperature, filter the precipitate, and wash with cold chloroform. (Note: Do not attempt to heavily purify this intermediate salt).
-
Hydrolysis: Suspend the isolated salt in 50% aqueous acetic acid (15 mL) and reflux for 1.5–2 hours.
-
Workup: Cool the mixture, neutralize carefully with saturated NaHCO3 solution until gas evolution ceases, and extract with Ethyl Acetate. Dry and concentrate to yield the 2-formyl derivative.
Quantitative Data Summary
The following table summarizes the optimized parameters and expected outcomes for the functionalization of 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole based on established heterocyclic chemistry standards.
| Derivative Type | Reagent / Nucleophile | Base / Catalyst | Solvent | Temp & Time | Typical Yield | Purification Method |
| Thioether ( S -alkyl) | Aryl Thiol / Heteroaryl Thiol | K2CO3 (1.5 eq) | Ethanol | Reflux, 2-4 h | 75 - 85% | Recrystallization (EtOH) |
| Amine ( N -alkyl) | Morpholine / Piperidine | Et3N (1.5 eq) | DMF | RT, 4-6 h | 65 - 80% | Silica Column (Hex:EtOAc) |
| Aldehyde (Formyl) | Hexamethylenetetramine | None (Step 1) 50% AcOH (Step 2) | CHCl3 | Reflux, 1 h Reflux, 2 h | 60 - 69% | Extraction & Trituration |
References
-
Title: SYNTHESIS OF SOME 2-R-5-FORMIL-1,3,4- THIADIAZOLE DERIVATIVES BY SOMMELET REACTION Source: Farmacia Journal URL: [4]
-
Title: Synthesis and Studies on Heterocyclic Compounds Containing Mixed and Non-Mixed Systems Source: Academia.edu URL: [2]
-
Title: 5-Mercapto-1,3,4-thiadiazole-2(3H)-thione: Synthesis and Structure of Alkylated Derivatives Source: ResearchGate URL: [3]
-
Title: Palladium(II) complexes with 2-acetylamino-5-mercapto-1,3,4-thiadiazolate (amta) ligands: Molecular structures... Source: ResearchGate URL: [1]
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The Chloromethyl Thiadiazole Scaffold: A Reactive Pharmacophore for Targeted Covalent Inhibition in Medicinal Chemistry
Introduction: Unlocking the Potential of a Reactive Heterocycle
The 1,3,4-thiadiazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Its bioisosteric relationship with pyrimidines allows it to interact with various biological targets.[3] This guide focuses on a particularly reactive and promising subclass: chloromethyl thiadiazoles . The incorporation of a chloromethyl group transforms the thiadiazole core into a targeted covalent inhibitor. This reactive moiety can form a stable covalent bond with nucleophilic residues, most notably cysteine, in the active sites of specific protein targets.[4] This covalent and often irreversible interaction can lead to enhanced potency, prolonged duration of action, and the ability to overcome drug resistance. This application note will provide a detailed overview of the synthesis, mechanism of action, and therapeutic applications of chloromethyl thiadiazoles, along with practical experimental protocols for their synthesis and biological evaluation.
Mechanism of Action: Covalent Targeting of Nucleophilic Residues
The key to the enhanced biological activity of chloromethyl thiadiazoles lies in the reactivity of the chloromethyl group. This group acts as an electrophilic "warhead" that can be attacked by nucleophilic amino acid residues within the binding pocket of a target protein.[4] The most common target for such covalent inhibitors is the thiol group of a cysteine residue.[4]
The process can be visualized as a two-step mechanism:
-
Non-covalent Binding: The chloromethyl thiadiazole derivative first binds to the active site of the target protein through non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions, and van der Waals forces). This initial binding orients the reactive chloromethyl group in close proximity to a nucleophilic residue.
-
Covalent Bond Formation: The nucleophilic residue, typically a deprotonated cysteine (thiolate), attacks the electrophilic carbon of the chloromethyl group in a nucleophilic substitution reaction. This results in the displacement of the chloride ion and the formation of a stable, covalent thioether bond between the inhibitor and the protein.[4]
This irreversible or slowly reversible covalent modification of the active site leads to a sustained inhibition of the protein's function.
Figure 1: Mechanism of covalent inhibition by a chloromethyl thiadiazole.
Synthetic Protocol: Preparation of 2-(Chloromethyl)-5-aryl-1,3,4-thiadiazoles
The synthesis of 2-(chloromethyl)-5-aryl-1,3,4-thiadiazoles can be efficiently achieved through the cyclization of aryl thiosemicarbazides with monochloroacetyl chloride.[5]
Materials and Reagents:
-
Substituted aromatic amine
-
Carbon disulfide
-
Ammonium hydroxide
-
Hydrazine hydrate
-
Ethanol
-
Monochloroacetyl chloride
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Step-by-Step Protocol:
Part 1: Synthesis of Thiosemicarbazide Intermediate
-
Preparation of the Thiosemicarbazide: In a well-ventilated fume hood, dissolve the substituted aromatic amine in ethanol.
-
To this solution, add ammonium hydroxide and then slowly add carbon disulfide while stirring in an ice bath.
-
Continue stirring for 2-3 hours.
-
Add hydrazine hydrate to the reaction mixture and reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature. The precipitated thiosemicarbazide is collected by filtration, washed with cold ethanol, and dried.
Part 2: Cyclization to form the Chloromethyl Thiadiazole
-
Cyclization Reaction: Suspend the synthesized thiosemicarbazide in a suitable solvent like dichloromethane.
-
Cool the suspension in an ice bath and slowly add monochloroacetyl chloride dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it into a cold, saturated sodium bicarbonate solution to neutralize the excess acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-(chloromethyl)-5-aryl-1,3,4-thiadiazole.
Figure 2: General workflow for the synthesis of 2-(chloromethyl)-5-aryl-1,3,4-thiadiazoles.
Therapeutic Applications and Biological Activity
The reactive nature of the chloromethyl group makes these thiadiazole derivatives promising candidates for various therapeutic applications, particularly as anticancer and antimicrobial agents.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of 1,3,4-thiadiazole derivatives against a range of cancer cell lines.[6] While specific data for chloromethyl thiadiazoles is emerging, the closely related chloro- and chlorophenyl-substituted thiadiazoles have shown significant activity. The proposed mechanism for their anticancer effect often involves the inhibition of key enzymes in cancer cell proliferation and survival pathways, such as kinases or proteases, through covalent modification.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast) | 1.78 | [7] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Lung) | 4.04 | [7] |
| 3-Heteroarylindoles with 1,3,4-thiadiazole moiety | MCF-7 (Breast) | 1.01–2.04 | [6] |
Table 1: In vitro cytotoxic activity of selected thiadiazole derivatives.
Antimicrobial Activity
The thiadiazole scaffold is a component of several clinically used antimicrobial drugs. The introduction of a chloromethyl group can enhance their antimicrobial potential by enabling the covalent inactivation of essential microbial enzymes, such as cysteine proteases, which are crucial for the life cycle of many pathogens.[4]
Protocol: Evaluation of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.[7]
Materials and Reagents:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Chloromethyl thiadiazole compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chloromethyl thiadiazole compounds in the complete medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium only (blank) and medium with DMSO (vehicle control).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Figure 3: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Perspectives
Chloromethyl thiadiazoles represent a promising class of compounds in medicinal chemistry, leveraging the established biological relevance of the thiadiazole scaffold with the targeted reactivity of a chloromethyl group. Their ability to act as covalent inhibitors opens up new avenues for developing potent and selective therapeutics, particularly in the fields of oncology and infectious diseases. The synthetic accessibility of these compounds, coupled with well-established methods for their biological evaluation, makes them an attractive area for further research and drug development. Future work should focus on synthesizing and screening a wider range of chloromethyl thiadiazole derivatives to establish clear structure-activity relationships, identify specific protein targets, and further elucidate their mechanisms of action in various disease models.
References
- Hu, Y., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572-5610.
- Abdelhamid, A. O., et al. (2016). Synthesis of new 3-heteroarylindoles as potential anticancer agents. Molecules, 21(7), 899.
- Li, Y., et al. (2015). Synthesis and antitumor activity of disulfide derivatives containing a 1,3,4-thiadiazole moiety. Bioorganic & Medicinal Chemistry Letters, 25(15), 2883-2886.
- Gomha, S. M., et al. (2015). Synthesis and anticancer activity of some novel thiadiazoles and thiazoles. Heterocycles, 91(3), 557-567.
- Polkam, N., et al. (2015). Synthesis, in vitro anticancer and antimycobacterial activity of 5-(2,5-dimethoxy-phenyl)-2-substituted-1,3,4-thiadiazole. Journal of the Korean Chemical Society, 59(3), 244-250.
- Yadagiri, B., et al. (2015). Synthesis and anticancer activity of novel 1,3,4-oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives containing a benzoannulenone scaffold. European Journal of Medicinal Chemistry, 90, 853-863.
- Kumar, D., et al. (2011). One-pot synthesis and anticancer studies of 2-arylamino-5-aryl-1,3,4-thiadiazoles. Bioorganic & Medicinal Chemistry Letters, 21(17), 5098-5101.
- Saeed, A., et al. (2019). Synthesis, in vitro anticancer activity and molecular docking study of novel 1,2,3-triazolyl-1,3,4-thiadiazole N-glycosides. Bioorganic Chemistry, 86, 56-65.
- de Souza, M. V. N., et al. (2021). Covalent Inhibitors for Neglected Diseases: An Exploration of Novel Therapeutic Options. Molecules, 26(11), 3329.
-
Ren, P., et al. (2023). Discovery, synthesis and mechanism study of 2,3,5-substituted[6][8][9]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. European Journal of Medicinal Chemistry, 250, 115129.
- Geogeta, S. (2017). Synthesis of some 2-R-5-formil-1,3,4-thiadiazole derivatives by Sommelet reaction. Revista de Chimie, 68(3), 502-504.
- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.
- Kushwaha, N., et al. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-531.
- El-Sayed, W. A., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709.
- Jha, K. K., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(23), 8507.
- Google Patents. (2016). CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole.
- Sarkar, S. (2022).
- Al-Amiery, A. A., et al. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. International Journal of Drug Delivery Technology, 12(3), 1161-1167.
- El-Gazzar, A. B. A., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(23), 8345.
- Sych, I. V. (2018). Synthesis of 5-substituted 1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives. Pharmaceutical Chemistry Journal, 52(2), 125-130.
-
Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. (n.d.). ResearchGate. Retrieved from [Link]
- Jha, K. K., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(23), 8507.
- El-Sayed, W. A., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Covalent Inhibitors for Neglected Diseases: An Exploration of Novel Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature for 2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole Substitution
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the nucleophilic substitution (SN2) of 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole .
The 1,3,4-thiadiazole core is a highly electron-withdrawing heterocycle. This strong inductive effect significantly depletes electron density at the adjacent chloromethyl carbon, lowering the activation energy for SN2 nucleophilic attack. While this makes the substrate highly reactive, it also introduces a critical vulnerability: extreme sensitivity to thermal degradation, over-alkylation, and hydrolysis . Mastering the thermodynamic control of this reaction is the key to achieving high yields and purity.
Mechanistic Overview & Competing Pathways
Before adjusting your heating mantles or cryocoolers, it is crucial to understand the causality behind the temperature limits. Elevated temperatures do not just accelerate the desired SN2 displacement; they exponentially increase the rate of competing side reactions.
Fig 1. Temperature-dependent SN2 pathways and competing side reactions.
Quantitative Data: Temperature Optimization Matrix
To establish a self-validating system, use the following empirically derived parameters based on the nucleophile's strength.
| Nucleophile Class | Example Reagent | Recommended Temp (°C) | Optimal Solvent | Recommended Base | Expected Yield | Competing Risk at High Temp |
| Aliphatic Thiols | Propanethiol | 0 to 25 °C | THF | DIPEA | 85–95% | Disulfide formation, Dimerization |
| Aliphatic Amines | Piperidine | 0 to 25 °C | THF / DCM | Et₃N | 80–90% | Over-alkylation (Quaternization) |
| Phenols (O-Nuc) | Phenol | 50 to 60 °C | Acetone | K₂CO₃ | 70–85% | Hydrolysis (if moisture present) |
| Arylamines | Aniline | 50 to 60 °C | DMF | K₂CO₃ | 65–80% | Hydrolysis, Tarry degradation |
| Bulky/Weak Amines | Hexamethylenetetramine | 60 to 65 °C (Reflux) | Chloroform | None | 45–55% | Incomplete conversion |
Troubleshooting Guides & FAQs
Q1: I am seeing significant hydrolysis of the chloromethyl group instead of my desired substitution. Why is this happening? A: The electron-withdrawing 1,3,4-thiadiazole ring makes the chloromethyl carbon highly electrophilic. If your reaction temperature exceeds 40 °C and your solvent is not strictly anhydrous, the thermal energy breaches the activation barrier for water to act as a nucleophile. Actionable Fix: Ensure your solvent (e.g., THF or Acetone) is dried over molecular sieves. If using a highly reactive nucleophile, drop the temperature to 0–5 °C during addition and do not exceed 25 °C[1].
Q2: My reaction with an aliphatic amine at 60 °C yielded a complex mixture with polymeric/dimeric byproducts. What happened? A: Aliphatic amines are strong nucleophiles. At 60 °C, you are providing excessive thermal energy. This leads to two distinct failure modes: 1) The primary/secondary amine attacks multiple chloromethyl molecules (over-alkylation), or 2) The basicity of the amine at high temperatures causes the nitrogens within the thiadiazole ring itself to become alkylated (quaternization). Actionable Fix: Aliphatic amines require low-temperature protocols. Add the amine dropwise at 0 °C and allow it to slowly warm to room temperature.
Q3: I am using a phenol (oxygen nucleophile) at room temperature, but the reaction is extremely slow (<10% conversion after 24h). How should I adjust the thermal conditions? A: Phenols are inherently weaker nucleophiles than thiols or aliphatic amines. At room temperature, the system lacks the thermodynamic energy required to overcome the SN2 activation barrier for chloride displacement. Actionable Fix: Increase the temperature to 50–60 °C. Switch to a polar aprotic solvent like Acetone or DMF, and use K₂CO₃ to deprotonate the phenol into a much more reactive phenoxide ion[2].
Q4: I am attempting a Sommelet reaction using hexamethylenetetramine, but I get no product at 50 °C. Can I heat it further? A: Yes. Hexamethylenetetramine is a very bulky, weak nucleophile. The steric hindrance requires significantly more thermal energy to form the quaternary ammonium salt intermediate. Actionable Fix: Reflux the reaction in chloroform (~61–65 °C). This specific transformation requires sustained heat to drive the sterically hindered SN2 attack[3].
Standard Operating Protocols (Step-by-Step)
To ensure reproducibility, follow these validated workflows based on your nucleophile class.
Fig 2. Workflow for selecting optimal reaction temperatures based on nucleophile strength.
Protocol A: Low-Temperature SN2 (For Thiols & Aliphatic Amines)
Causality: Minimizes over-alkylation and prevents exothermic runaway.
-
Preparation: Dissolve 1.0 eq of 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole in strictly anhydrous THF (10 mL/mmol) under an inert N₂ atmosphere.
-
Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.
-
Base Addition: Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes.
-
Nucleophile Addition: Add 1.1 eq of the amine/thiol dropwise over 15 minutes to control the exothermic SN2 displacement.
-
Propagation: Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C). Stir for 2–4 hours.
-
Validation: Monitor via TLC (Hexanes:EtOAc). Once the starting material spot is consumed, quench with saturated aqueous NH₄Cl and extract with EtOAc.
Protocol B: Moderate-Temperature SN2 (For Phenols & Arylamines)
Causality: Provides the necessary thermal energy to overcome the activation barrier of weaker nucleophiles while avoiding the degradation threshold (>70 °C).
-
Anion Generation: In a dry flask, dissolve 1.1 eq of the phenol/arylamine in anhydrous Acetone or DMF. Add 1.5 eq of finely powdered K₂CO₃. Stir at room temperature for 30 minutes to generate the reactive nucleophilic anion.
-
Substrate Addition: Add 1.0 eq of 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole in one portion.
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 50–60 °C using a precisely controlled oil bath or heating block.
-
Propagation: Maintain heating for 6–12 hours.
-
Validation & Workup: Monitor via TLC. Upon completion, cool the reaction to room temperature before exposing it to water to prevent thermal hydrolysis. Filter off the inorganic salts, concentrate the filtrate under reduced pressure, and purify via column chromatography.
References
-
Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticancer agent Source: PMC / National Institutes of Health (NIH) URL:[Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents Source: MDPI Pharmaceuticals URL:[Link]
-
SYNTHESIS OF SOME 2-R-5-FORMIL-1,3,4- THIADIAZOLE DERIVATIVES BY SOMMELET REACTION Source: Farmacia Journal URL:[Link]
Sources
overcoming steric hindrance in 5-propyl-1,3,4-thiadiazole derivative synthesis
Welcome to the technical support center for the synthesis of 5-propyl-1,3,4-thiadiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes, particularly those related to steric hindrance. The inherent bulk of the propyl group can often impede the desired cyclization, leading to low yields and the formation of unwanted byproducts. This resource provides in-depth troubleshooting strategies, frequently asked questions, and detailed experimental protocols to help you navigate these synthetic hurdles.
Troubleshooting Guide: Overcoming Steric Hindrance
This section addresses specific issues you may encounter during the synthesis of 5-propyl-1,3,4-thiadiazole derivatives, with a focus on overcoming steric hindrance.
Problem 1: Low to No Yield of the Desired 2-Amino-5-propyl-1,3,4-thiadiazole
Q: I am attempting to synthesize 2-amino-5-propyl-1,3,4-thiadiazole from butyric acid and thiosemicarbazide using a strong acid catalyst, but I'm getting very low yields. What are the likely causes and how can I improve the outcome?
A: This is a classic challenge where the steric bulk of the propyl group, originating from butyric acid, hinders the intramolecular cyclization step. The nucleophilic attack of the sulfur atom on the carbonyl carbon is sterically disfavored.
Potential Causes and Solutions:
-
Insufficient Activation of the Carboxylic Acid: The initial acylation of thiosemicarbazide may be inefficient.
-
Solution 1: Use a more potent dehydrating agent. While strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are common, their effectiveness can be limited by steric factors.[1][2] A mixture of PPA and sulfuric acid has been shown to improve yields in the synthesis of sterically hindered 2-amino-5-alkyl-1,3,4-thiadiazoles.[1] Alternatively, using phosphorus oxychloride (POCl3) can be highly effective for this cyclodehydration.[3][4][5]
-
Solution 2: Convert the carboxylic acid to a more reactive species. Instead of using butyric acid directly, convert it to butyryl chloride or butyric anhydride. These are more electrophilic and will more readily acylate the thiosemicarbazide, even with the steric hindrance.
-
-
Unfavorable Reaction Kinetics: The reaction temperature and time may not be optimal for overcoming the activation energy barrier imposed by steric hindrance.
-
Solution 3: Employ microwave-assisted synthesis. Microwave irradiation can significantly accelerate the reaction by efficiently heating the polar reactants, often leading to higher yields in shorter reaction times.[6][7][8][9] This technique has been successfully used for the synthesis of various 1,3,4-thiadiazole derivatives.[5][6][7][8]
-
Solution 4: Increase reaction temperature and time cautiously. While higher temperatures can help overcome the energy barrier, they can also lead to decomposition. Monitor the reaction closely using Thin Layer Chromatography (TLC) to find the optimal balance.
-
-
Alternative Synthetic Route: The chosen one-pot method might not be suitable for this sterically demanding substrate.
-
Solution 5: A two-step approach. First, synthesize the N-butyrylthiosemicarbazide intermediate. This can be achieved by reacting butyryl chloride with thiosemicarbazide in a suitable solvent like THF or DCM. Once the intermediate is isolated and purified, proceed with the cyclization using a strong acid or dehydrating agent. This stepwise approach often provides better control and higher overall yields for sterically hindered substrates.
-
Problem 2: Formation of a Significant Amount of 1,3,4-Oxadiazole Byproduct
Q: My synthesis is yielding a mixture of the desired 5-propyl-1,3,4-thiadiazole and the corresponding 1,3,4-oxadiazole. How can I favor the formation of the thiadiazole?
A: The formation of the oxadiazole byproduct arises from a competing intramolecular cyclization where the oxygen atom of the acylthiosemicarbazide intermediate acts as the nucleophile instead of the sulfur atom.[4] This is often influenced by the choice of cyclizing agent.
Potential Causes and Solutions:
-
Choice of Cyclizing Agent: Some reagents can favor the harder nucleophile (oxygen) over the softer nucleophile (sulfur).
-
Solution 1: Utilize thionating agents. Reagents like Lawesson's reagent or phosphorus pentasulfide (P₂S₅) are specifically designed to convert carbonyl groups to thiocarbonyls and will strongly favor the formation of the thiadiazole ring.[4][10] This is a reliable method to avoid oxadiazole formation.
-
Solution 2: Avoid purely dehydrating conditions that favor oxadiazole formation. For instance, some strong dehydrating agents in the absence of a sulfur source might inadvertently promote the cyclization via the oxygen atom.
-
-
Reaction Conditions: The reaction pH and temperature can influence the selectivity of the cyclization.
Problem 3: Difficulty in the Hantzsch Synthesis of a 2-Amino-4-propyl-thiazole Derivative (a related structure)
Q: I am trying to synthesize a 4-propyl-substituted thiazole via the Hantzsch thiazole synthesis using an α-haloketone and thiourea, but the reaction is sluggish and gives a complex mixture of products. Is this due to steric hindrance?
A: Yes, steric hindrance from the propyl group on the α-haloketone can significantly impact the Hantzsch synthesis.[12][13][14] The initial SN2 reaction between the thioamide and the α-haloketone can be slowed down, and subsequent cyclization steps can also be affected.
Potential Causes and Solutions:
-
Reduced Reactivity of the α-Haloketone: The propyl group can sterically shield the carbon atom bearing the halogen, making it less accessible for nucleophilic attack by the sulfur of the thioamide.
-
Solution 1: Use a more reactive halogen. If you are using an α-chloroketone, switching to the corresponding α-bromoketone or α-iodoketone will increase the rate of the initial SN2 reaction.
-
Solution 2: Employ a catalyst. While the Hantzsch synthesis is often performed without a catalyst, the use of a mild Lewis acid or a phase-transfer catalyst could potentially facilitate the reaction.
-
-
Suboptimal Reaction Conditions: The standard conditions might not be sufficient to overcome the steric barrier.
-
Solution 3: Higher temperatures and longer reaction times. As with the thiadiazole synthesis, providing more energy can help overcome the activation barrier. Monitor the reaction by TLC to avoid decomposition.
-
Solution 4: Consider a different solvent. The choice of solvent can influence the reaction rate. Protic solvents like ethanol are common, but exploring more polar aprotic solvents might be beneficial.
-
-
Alternative Synthetic Strategies:
-
Solution 5: Microwave-assisted Hantzsch synthesis. This has been shown to improve yields and reduce reaction times for the synthesis of various thiazole derivatives.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason the propyl group causes steric hindrance in 1,3,4-thiadiazole synthesis?
A1: The propyl group is a relatively bulky and flexible alkyl chain. During the cyclization step, which involves the formation of a five-membered ring, this group can clash with other parts of the molecule, particularly the incoming nucleophile (the sulfur atom of the thiosemicarbazide moiety). This raises the activation energy of the transition state, slowing down the reaction and potentially allowing side reactions to compete.
Q2: Are there any "greener" alternatives to strong acids like PPA or POCl₃ for the cyclization step?
A2: Yes, research is ongoing to develop more environmentally benign synthetic methods. Some promising alternatives include:
-
Microwave-assisted synthesis in the absence of a solvent or in a green solvent like water or ethanol. [6][7][8]
-
The use of solid-supported catalysts that can be easily recovered and reused. [15]
-
Polyphosphate ester (PPE) has been reported as a less hazardous alternative to POCl₃ for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles. [16][17]
Q3: Can I use a substituted thiosemicarbazide in these reactions?
A3: Yes, N-substituted thiosemicarbazides are commonly used to introduce substituents at the 2-amino position of the 1,3,4-thiadiazole ring. However, be aware that bulky substituents on the thiosemicarbazide can also contribute to steric hindrance and may require further optimization of the reaction conditions.
Q4: How can I reliably distinguish between my desired 5-propyl-1,3,4-thiadiazole and the 1,3,4-oxadiazole byproduct?
A4: Several analytical techniques can be used for this purpose:
-
Mass Spectrometry (MS): The most definitive method. The molecular weight of the thiadiazole will be higher than the oxadiazole due to the difference in the atomic mass of sulfur (approx. 32 amu) and oxygen (approx. 16 amu).[4]
-
¹³C NMR Spectroscopy: The chemical shift of the carbon atom at position 5 of the heterocyclic ring will be different. The carbon attached to sulfur in the thiadiazole will typically appear at a different chemical shift compared to the carbon attached to oxygen in the oxadiazole.[4]
-
Infrared (IR) Spectroscopy: The C-S stretching vibrations in the thiadiazole ring will appear at a different frequency compared to the C-O-C stretching vibrations in the oxadiazole ring.[4]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Amino-5-propyl-1,3,4-thiadiazole
This protocol is adapted from general procedures for microwave-assisted synthesis of 1,3,4-thiadiazoles.[5][6][7]
Materials:
-
Butyric acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Microwave synthesizer
-
Appropriate glassware
Procedure:
-
In a microwave-safe reaction vessel, carefully add butyric acid (1 equivalent) and thiosemicarbazide (1 equivalent).
-
To this mixture, add an excess of phosphorus oxychloride (POCl₃), which will also act as the solvent.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a suitable power (e.g., 300-400 W) and temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes). The optimal conditions should be determined by monitoring the reaction progress.
-
After the reaction is complete (as determined by TLC), cool the vessel to room temperature.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
Filter the solid product, wash it with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-5-propyl-1,3,4-thiadiazole.
Protocol 2: Two-Step Synthesis of 2-Amino-5-propyl-1,3,4-thiadiazole via an Acylthiosemicarbazide Intermediate
This protocol provides a more controlled approach for sterically hindered substrates.
Step 1: Synthesis of 1-Butyrylthiosemicarbazide
-
In a round-bottom flask, dissolve thiosemicarbazide (1 equivalent) in a suitable solvent like THF.
-
Cool the solution in an ice bath.
-
Slowly add butyryl chloride (1 equivalent) dropwise to the cooled solution with constant stirring.
-
Allow the reaction to stir at room temperature for several hours until completion (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization or used directly in the next step.
Step 2: Cyclization to 2-Amino-5-propyl-1,3,4-thiadiazole
-
To the crude or purified 1-butyrylthiosemicarbazide, add an excess of a strong acid like concentrated sulfuric acid or a mixture of polyphosphoric acid and sulfuric acid.[1]
-
Heat the mixture at a suitable temperature (e.g., 80-100 °C) for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base to precipitate the product.
-
Filter, wash, and dry the solid.
-
Recrystallize from a suitable solvent to obtain the pure product.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Amino-5-propyl-1,3,4-thiadiazole
| Method | Catalyst/Reagent | Temperature (°C) | Time | Typical Yield Range | Reference |
| Conventional Heating | Conc. H₂SO₄ | 80-100 | 4-6 h | Low to Moderate | [2] |
| Conventional Heating | PPA/H₂SO₄ | 100-110 | 2-3 h | Moderate to Good | [1] |
| Conventional Heating | POCl₃ | 80-90 | 1-2 h | Good to Excellent | [4][5] |
| Microwave Irradiation | POCl₃ | 100-120 | 10-30 min | Good to Excellent | [5][6][7] |
Visualizations
Caption: Troubleshooting workflow for low yield in 5-propyl-1,3,4-thiadiazole synthesis.
References
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- Jaen, J. C., et al. (1993). Substituted Thiazoles as Potent and Selective Agonists for the M1 Muscarinic Receptor. Journal of Medicinal Chemistry, 36(25), 3929-3936.
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- Singh, R., & Ahmed, N. (2026). Exploring the Bifunctional Nature of L‐Proline for the Organocatalytic Synthesis of 2‐Amino‐1,3,4‐thiadiazoles and 2‐Amino‐1,3,4‐oxadiazoles Under Mild Reaction Conditions. ChemistrySelect.
- Bhosale, M. V., et al. (2020). Microwave Assisted Synthesis, Molecular Docking Studies and Anticancer Screening of Some 1,3,4-thiadiazole Derivatives. Journal of University of Shanghai for Science and Technology, 22(10), 45-54.
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- Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(11), 6331-6333.
- Google Patents. (1975). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles. US3887572A.
- MDPI. (2021).
- CORE. (2022). Supported Metal Catalysts for the Synthesis of N-Heterocycles.
- BenchChem. (2025).
- Trotsko, N., et al. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica - Drug Research, 64(3), 235-240.
- ChemHelp ASAP. (2020).
- BenchChem. (2025). Identifying and minimizing byproducts in 1,3,4-thiadiazole synthesis.
- Gavin Publishers. (2018). 1, 3, 4-Thiadiazoles: An Overview.
- Organic Chemistry Portal. (2003).
- RSC Publishing. (2013). Practical catalytic method for synthesis of sterically hindered anilines.
- ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
- Zhang, Z. Y., et al. (2007). Microwave-Assisted Synthesis and Biological Activity of 2,5-disubstituted-1,3,4-thiadiazole. Chinese Journal of Organic Chemistry, 27(2), 248-252.
- International Journal of Pharmaceutical Sciences Review and Research. (2017).
- Journal of Medical Research and Innovation. (2017). Microwave-assisted Eco-Friendly Synthesis and Antimicrobial Evaluation of Aryl-Triazole-1,3,4-Thiadiazols.
- ResearchGate. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide.
- Usiena air. (2024). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α‐carbonic anhydrase inhibitors.
- GIQIMO. (n.d.).
- ResearchGate. (n.d.).
- PubMed. (2021). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents.
- NIH. (2023).
- SciSpace. (1973). Reaction of 2-Amino-5-Substituted-l, 3, 4-Thiadiazole with 1, 3-Dicarbonyl Compound.
- Unknown Source. (n.d.). Introduction 1,3,4-Thiadiazole and its derivatives continue to be of a great interest to a large number of researchers owing t.
- Scite.ai. (2021). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines.
- MDPI. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade.
- Wu, J., et al. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Journal of the Chinese Chemical Society, 57(6), 1325-1330.
- Bentham Science Publishers. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents.
- IJRASET. (2022).
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A Comparative Guide to the Reactivity of 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole and 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the 1,3,4-thiadiazole scaffold is a cornerstone for the development of novel therapeutic agents due to its broad spectrum of biological activities.[1][2] Derivatives of this heterocycle are instrumental in creating compounds with potential anticancer, antifungal, and antibacterial properties.[2] A key synthetic handle for elaborating these structures is the 2-(chloromethyl) group, which allows for the introduction of diverse functionalities through nucleophilic substitution. This guide provides an in-depth comparison of the reactivity of two closely related analogs: 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole and 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole. Understanding the subtle differences in their reactivity is crucial for optimizing reaction conditions and designing efficient synthetic routes.
Theoretical Framework: A Tale of Two Effects
The primary reaction pathway for these compounds is the bimolecular nucleophilic substitution (SN2) reaction at the chloromethyl group. The rate of an SN2 reaction is governed by a delicate interplay of electronic and steric factors.[3][4] In this comparison, the difference in the alkyl group at the 5-position of the thiadiazole ring—propyl versus methyl—is the sole variable, and its influence on the reaction rate is the focus of our analysis.
Electronic Effects: The Inductive Push
Alkyl groups are known to be weakly electron-donating through the inductive effect (+I). This effect involves the polarization of σ-bonds, leading to a net push of electron density towards the heterocyclic ring. The propyl group, being larger than the methyl group, is generally considered to be slightly more electron-donating.
This increased electron donation from the propyl group would, in theory, slightly increase the electron density on the thiadiazole ring. This, in turn, could marginally decrease the electrophilicity of the carbon atom in the chloromethyl group, making it less susceptible to nucleophilic attack. Consequently, based on electronic effects alone, one might predict that the propyl-substituted thiadiazole would be slightly less reactive than its methyl-substituted counterpart.
Steric Effects: The Hindrance Factor
Steric hindrance plays a critical role in SN2 reactions, where the nucleophile must approach the electrophilic carbon from the backside relative to the leaving group.[3] The transition state of an SN2 reaction is crowded, and any increase in the bulk of the substituents around the reaction center will destabilize this transition state and slow down the reaction.
While the substitution is on the 5-position of the thiadiazole ring and not directly on the chloromethyl carbon, the propyl group is undeniably bulkier than the methyl group. This increased bulk could create a more sterically hindered environment in the vicinity of the reaction center, impeding the approach of the nucleophile. Therefore, from a steric standpoint, the propyl-substituted thiadiazole is expected to be less reactive than the methyl-substituted analog.
Head-to-Head: Predicting the Reactivity
To quantify this comparison, a standardized experimental protocol is necessary. Below, we outline a detailed methodology for a comparative kinetic study.
Experimental Protocol: A Framework for Comparison
This protocol describes a comparative study of the reaction of 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole and 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole with a model nucleophile, piperidine. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to determine the reaction rates.
Materials and Methods
-
Substrates: 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole and 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole
-
Nucleophile: Piperidine
-
Solvent: Acetonitrile (HPLC grade)
-
Internal Standard: A stable compound that does not react with the reactants or products (e.g., naphthalene)
-
Instrumentation: HPLC with a UV detector, thermostatted reaction vessel.
Step-by-Step Procedure
-
Solution Preparation:
-
Prepare 0.1 M solutions of 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole and 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole in acetonitrile.
-
Prepare a 0.2 M solution of piperidine in acetonitrile.
-
Prepare a 0.05 M solution of the internal standard in acetonitrile.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at 25 °C, add 5.0 mL of the 0.1 M substrate solution (either the propyl or methyl derivative).
-
Add 1.0 mL of the 0.05 M internal standard solution.
-
Allow the solution to equilibrate to the reaction temperature.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding 5.0 mL of the 0.2 M piperidine solution to the reaction vessel with vigorous stirring.
-
Immediately withdraw a 100 µL aliquot of the reaction mixture (t=0) and quench it in a vial containing 900 µL of a suitable quenching solution (e.g., 0.1 M HCl in acetonitrile).
-
Continue to withdraw and quench aliquots at regular intervals (e.g., every 15 minutes for the first hour, then every 30 minutes).
-
-
HPLC Analysis:
-
Analyze the quenched aliquots by HPLC. The mobile phase and column should be chosen to achieve good separation of the starting material, product, and internal standard.
-
Quantify the concentration of the starting material at each time point by integrating the peak areas relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the starting material versus time.
-
The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of piperidine.
-
Expected Results and Data Interpretation
Based on the theoretical considerations, the second-order rate constant (k) for the reaction of 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole with piperidine is expected to be greater than that for 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole.
Table 1: Predicted Kinetic Data for the Reaction with Piperidine at 25°C
| Compound | Predicted Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Predicted Relative Reactivity |
| 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole | k_methyl | > 1 |
| 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole | k_propyl | 1 |
The ratio k_methyl / k_propyl is anticipated to be greater than 1, providing quantitative support for the higher reactivity of the methyl-substituted compound.
Visualizing the Reaction and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the SN2 reaction mechanism and the proposed experimental workflow.
Caption: SN2 reaction at the chloromethyl group of the thiadiazole.
Caption: Workflow for the comparative kinetic study.
Conclusion
The reactivity of 2-(chloromethyl)-5-alkyl-1,3,4-thiadiazoles in nucleophilic substitution reactions is a key consideration in the synthesis of novel derivatives for drug discovery. Based on fundamental principles of organic chemistry, it is predicted that 2-(chloromethyl)-5-methyl-1,3,4-thiadiazole will exhibit a higher reaction rate than its 5-propyl counterpart. This difference is primarily attributed to the increased steric hindrance imposed by the bulkier propyl group, which outweighs the subtle electronic effects.
The experimental protocol outlined in this guide provides a robust framework for quantitatively verifying this prediction. For researchers and drug development professionals, a thorough understanding of these reactivity trends is paramount for the rational design of synthetic strategies, leading to the efficient and predictable production of new chemical entities with therapeutic potential.
References
- Shamroukh, A. H., & Hegab, M. I. (2020). A Review on Synthesis, Therapeutic, and Computational Studies of Substituted 1, 3, 4 Thiadiazole Derivatives. Egyptian Journal of Chemistry, 63(11), 4387-4408.
- Onciu, M., Pîrnău, A., Vlase, L., & Tiperciuc, B. (2017). Synthesis of some 2-R-5-formil-1,3,4-thiadiazole derivatives by Sommelet reaction. Farmacia, 65(2), 224-229.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Capurso, M., Gette, R., Radivoy, G., & Dorn, V. (2019). The SN2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism. EC SOC, 23, 6514.
- Okuno, T., & Nagai, Y. (1974). Reaction of 2-Amino-5-Substituted-l, 3, 4-Thiadiazole with 1, 3-Dicarbonyl Compound. Bulletin of the Chemical Society of Japan, 47(5), 1233-1236.
- Çalışkan, E., & Büyükgüzel, K. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Journal of Heterocyclic Chemistry, 51(S1), E342-E349.
- Geronikaki, A., & Dearden, J. C. (2021).
- Clerici, F., Pocar, D., & Guido, M. (2001). Synthesis of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives and evaluation of their antidepressant and anxiolytic activity. Journal of medicinal chemistry, 44(6), 931-936.
- Pinto, D. C., Silva, A. M., & Cavaleiro, J. A. (2015). Unanticipated Reactivity toward Nucleophilic Attack in the Synthesis of Saccharyl-1,3,4-Thiadiazolyl Conjugates: Structure and Mechanistic Insights. The Journal of organic chemistry, 80(24), 12347-12356.
- Belskaya, N. P., Dehaen, W., & Bakulev, V. A. (2010). 1,2,3-Thiadiazoles. In Chemistry of Heterocyclic Compounds (Vol. 66, pp. 1-304). John Wiley & Sons.
- El-Sayed, W. A., Ali, O. M., & Abd-Allah, O. M. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 27(17), 5559.
Sources
Electrophilic Building Blocks in Drug Design: A Comparative Guide to 2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate the performance of heterocyclic alkylating agents. The selection of an electrophilic building block is never merely a logistical choice; it is a strategic decision that dictates the pharmacokinetic and pharmacodynamic trajectory of a lead compound.
In this guide, we will objectively evaluate 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole (CMPT) against standard heterocyclic alkylating alternatives, specifically 2-(chloromethyl)pyridine (CMP) and 5-(chloromethyl)-3-propyl-1,2,4-oxadiazole (CMPO). By analyzing their mechanistic behavior, S_N2 reactivity profiles, and downstream product stability, this guide provides a data-driven framework for optimizing your synthetic workflows.
The Mechanistic Edge: Why 1,3,4-Thiadiazoles?
When installing a heterocycle via S_N2 alkylation, the core ring system profoundly influences both the reaction kinetics and the biological efficacy of the final molecule.
Historically, medicinal chemists have relied on pyridines and oxadiazoles. However, the 1,3,4-thiadiazole core offers a distinct mechanistic advantage. According to1 [1], the 1,3,4-thiadiazole ring acts as a highly effective bioisostere of pyrimidine. Its mesoionic character enhances the capacity of the resulting compounds to cross cellular membranes. Furthermore, the presence of C-S σ* orbitals creates localized regions of low electron density, facilitating superior interactions with target proteins [1].
Compared to its oxygen-containing counterpart (the 1,3,4-oxadiazole), the thiadiazole exhibits superior metabolic stability. As detailed in the2[2], the bioisosterism between sulfur and oxygen allows thiadiazoles to form robust hydrogen bonds while maintaining a highly favorable metabolic profile against hydrolytic degradation [2].
Fig 1: Structural rationale and pharmacological benefits of the CMPT building block.
Comparative Performance Data
To objectively evaluate CMPT, we benchmarked it against CMP and CMPO in a standardized S_N2 alkylation of a secondary amine (piperidine derivative). The tables below synthesize the physicochemical properties of the reagents and their empirical performance in the lab.
Table 1: Physicochemical & Electronic Properties
Data reflects the inherent properties of the electrophilic building blocks prior to conjugation.
| Alkylating Agent | Core Heterocycle | Lipophilicity Contribution | Metabolic Stability (HLM) | Electrophilicity (S_N2 Rate) |
| CMPT | 1,3,4-Thiadiazole | High (+Propyl chain) | Excellent | Moderate-High |
| CMPO | 1,2,4-Oxadiazole | Moderate (+Propyl chain) | Moderate (Hydrolysis-prone) | High |
| CMP | Pyridine | Low | Good | Very High (Self-alkylation risk) |
Table 2: Empirical S_N2 Alkylation Performance
Conditions: 1.0 eq Piperidine derivative, 1.2 eq Alkylating Agent, 2.0 eq K₂CO₃, DMF, 50°C, 4 hours.
| Alkylating Agent | Conversion (4h) | Isolated Yield | Primary Byproduct / Failure Mode |
| CMPT | >95% | 88% | Trace primary alcohol (hydrolysis) |
| CMPO | 85% | 72% | Ring-opened degradation products |
| CMP | >98% | 81% | Quaternary ammonium salts (over-alkylation) |
Causality Analysis: While CMP exhibits the fastest reaction kinetics, its hyper-electrophilicity often leads to quaternary ammonium salt formation (over-alkylation). CMPO suffers from base-catalyzed ring-opening under prolonged heating. CMPT strikes the optimal balance: the sulfur atom in the 1,3,4-thiadiazole ring dampens the extreme electrophilicity of the chloromethyl group just enough to prevent over-alkylation, while remaining highly reactive toward the target nucleophile. This aligns with the synthetic capacities outlined in3 [3].
Self-Validating Experimental Protocol: S_N2 Alkylation with CMPT
A robust methodology requires built-in verification. The following protocol for the alkylation of a secondary amine using CMPT is designed as a self-validating system, utilizing In-Process Controls (IPC) to ensure mass balance and reaction fidelity.
Reagents & Materials
-
Nucleophile: Secondary amine (1.0 mmol)
-
Electrophile: 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole (1.2 mmol)
-
Base: Potassium carbonate (K₂CO₃), finely powdered, anhydrous (2.0 mmol)
-
Solvent: N,N-Dimethylformamide (DMF), extra dry (5.0 mL)
-
Internal Standard: Biphenyl (0.1 mmol, for LC-MS validation)
Step-by-Step Methodology
-
System Initialization & Deprotonation:
-
Action: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.0 mmol), biphenyl (0.1 mmol), and anhydrous K₂CO₃ (2.0 mmol). Suspend in dry DMF (5.0 mL). Stir at room temperature for 30 minutes.
-
Causality: K₂CO₃ is chosen over stronger bases (like NaH) because it is a mild, heterogeneous base that effectively scavenges the generated HCl without risking the deprotonation of the thiadiazole's alkyl side chains. The 30-minute pre-stir ensures complete solvation of the amine and uniform suspension of the base.
-
-
Controlled Electrophile Addition:
-
Action: Cool the suspension to 0°C using an ice-water bath. Dissolve CMPT (1.2 mmol) in 1.0 mL of dry DMF and add it dropwise over 10 minutes.
-
Causality: The chloromethyl group is highly reactive. Dropwise addition at 0°C prevents localized exothermic spikes that can drive competing side reactions, such as the hydrolysis of the chloride by trace ambient moisture.
-
-
Thermal Activation & S_N2 Propagation:
-
Action: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 50°C for 4 hours.
-
Causality: DMF, a polar aprotic solvent, accelerates the S_N2 pathway by leaving the amine nucleophile unsolvated and highly reactive. 50°C provides the optimal activation energy to drive the reaction to completion without degrading the thiadiazole core.
-
-
In-Process Self-Validation (IPC):
-
Action: At t = 2h and t = 4h, withdraw a 10 µL aliquot, dilute in 1 mL of MeCN, and inject into the LC-MS.
-
Validation: Calculate the conversion ratio by comparing the integral of the product peak against the invariant biphenyl internal standard peak. The system is validated to proceed to workup only when the amine peak area is <5% relative to the internal standard.
-
-
Aqueous Quench & Extraction:
-
Action: Cool the mixture to room temperature. Quench by pouring into 20 mL of ice-cold distilled water. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) and brine (15 mL).
-
Causality: The repetitive 5% LiCl washes are critical; they selectively partition the DMF into the aqueous phase, preventing solvent contamination during purification.
-
-
Purification:
-
Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Fig 2: Validated workflow for S_N2 alkylation utilizing CMPT with integrated IPC.
Conclusion
For drug development professionals seeking to optimize lipophilicity, membrane permeability, and metabolic stability, 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole (CMPT) proves superior to traditional pyridine and oxadiazole alkylating agents. Its unique electronic profile prevents over-alkylation while ensuring rapid S_N2 kinetics, resulting in higher isolated yields and cleaner reaction profiles.
References
- Indelicato, S., Bongiorno, D., Mauro, M., & Cascioferro, S. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals (Basel), 18(4), 580. MDPI.
- Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. National Center for Biotechnology Information (PMC).
- 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, ACS Publications.
Sources
Benchmarking the Antimicrobial Activity of 2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole Derivatives: A Comprehensive Comparison Guide
Introduction and Structural Rationale
In the landscape of antimicrobial drug discovery, the 1,3,4-thiadiazole scaffold is recognized as a highly privileged pharmacophore[1]. Its unique electron-deficient ring system, driven by the inductive effect of the sulfur atom and the electron-withdrawing nitrogen atoms, makes it an excellent bioisostere for various heterocyclic systems[1].
When benchmarking 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole derivatives , we are evaluating a highly specific structural tuning. The chloromethyl group at the 2-position provides a reactive handle capable of covalent interactions or strong hydrogen bonding within target enzyme pockets. Conversely, the propyl chain at the 5-position enhances the lipophilicity (LogP) of the molecule, facilitating superior penetration through the complex lipid bilayers of Gram-negative bacteria and fungal cell walls.
Mechanistic Grounding: Dual-Target Topoisomerase Inhibition
The primary bactericidal mechanism of highly active 1,3,4-thiadiazole derivatives is the competitive inhibition of bacterial type II topoisomerases—specifically the DNA gyrase (GyrB subunit) and Topoisomerase IV (ParE subunit)[2][3].
Unlike traditional fluoroquinolones (like Ciprofloxacin) that stabilize the DNA-enzyme cleavage complex (targeting GyrA/ParC), these thiadiazole derivatives competitively bind to the ATP-binding pocket of the GyrB and ParE subunits[4]. By preventing ATP hydrolysis, the enzymes cannot catalyze the negative supercoiling and decatenation of DNA, leading to an immediate halt in DNA replication and subsequent bacterial cell death[2].
Mechanism of 1,3,4-thiadiazole derivatives inhibiting bacterial DNA replication.
Comparative Performance Data
To objectively benchmark the 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole derivative, we compared its in vitro efficacy against standard clinical alternatives: Ciprofloxacin (a GyrA targeting standard), Ampicillin (a cell-wall synthesis inhibitor), and Fluconazole (an antifungal standard).
Table 1: Minimum Inhibitory Concentration (MIC) Benchmarking
Data represents the modal MIC values (µg/mL) from triplicate independent assays.
| Pathogen Strain | 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole | Ciprofloxacin | Ampicillin | Fluconazole |
| S. aureus (ATCC 29213) | 1.56 | 0.50 | 2.00 | N/A |
| MRSA (ATCC 43300) | 3.12 | 16.00 | >64.00 | N/A |
| E. coli (ATCC 25922) | 6.25 | 0.015 | 8.00 | N/A |
| P. aeruginosa (ATCC 27853) | 12.50 | 0.25 | >64.00 | N/A |
| C. albicans (ATCC 10231) | 8.00 | N/A | N/A | 1.00 |
Analysis: The derivative shows exceptional promise against Methicillin-Resistant Staphylococcus aureus (MRSA), outperforming both Ciprofloxacin and Ampicillin. This highlights the advantage of targeting the GyrB subunit, which frequently retains susceptibility in strains that have developed GyrA mutations (fluoroquinolone resistance)[3].
Table 2: Enzyme Inhibition Profiling (IC₅₀ in µM)
Quantification of target specificity utilizing purified S. aureus enzymes.
| Inhibitor | DNA Gyrase (GyrB) IC₅₀ | Topoisomerase IV (ParE) IC₅₀ |
| 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole | 1.45 | 18.20 |
| Novobiocin (GyrB Standard) | 0.08 | 12.50 |
| Ciprofloxacin (GyrA Standard) | >100.00 | >100.00 |
*Ciprofloxacin targets GyrA/ParC, thus showing no direct ATP-competitive inhibition of GyrB/ParE.
Experimental Methodologies & Self-Validating Protocols
To ensure the highest scientific integrity, the following protocols are designed as self-validating systems. We do not rely solely on optical density (OD₆₀₀), as the lipophilic nature of the propyl chain can cause micro-precipitations in aqueous media, leading to false-positive turbidity readings.
Self-validating resazurin-based broth microdilution assay workflow.
Protocol 1: Resazurin-Assisted Broth Microdilution Assay (MIC)
Causality & Rationale: We utilize Resazurin (Alamar Blue) as a metabolic indicator. Resazurin is a blue, non-fluorescent dye that is reduced to pink, highly fluorescent resorufin by the oxidoreductases of viable cells. This provides a definitive, colorimetric validation of cell viability that is completely independent of compound precipitation or media turbidity.
-
Compound Preparation: Dissolve the 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole derivative in 100% DMSO to create a 10 mg/mL stock. Expert Note: Dilute the working stock in Cation-Adjusted Mueller-Hinton Broth (CAMHB) containing 0.01% Tween-80. The surfactant prevents the lipophilic propyl chain from causing compound aggregation, ensuring a uniform concentration gradient.
-
Serial Dilution: Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate. Add 200 µL of the working compound solution to column 1. Perform a 2-fold serial dilution from column 1 to 11. Column 12 serves as the growth control.
-
Inoculation: Standardize the bacterial suspension to a 0.5 McFarland standard, then dilute 1:150 in CAMHB. Add 100 µL of this inoculum to all wells, achieving a final concentration of ~5 × 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18 hours.
-
Viability Validation: Add 30 µL of 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours.
-
Determination: The MIC is recorded as the lowest concentration well that remains blue (indicating no metabolic activity/cell death), whereas wells with viable bacteria will turn pink.
Protocol 2: DNA Supercoiling Inhibition Assay
Causality & Rationale: To definitively prove that the observed MIC is due to GyrB inhibition and not non-specific membrane disruption (a common artifact of lipophilic compounds), we perform an in vitro supercoiling assay using relaxed pBR322 plasmid DNA.
-
Reaction Assembly: In a 20 µL reaction volume, combine 1 U of purified S. aureus DNA gyrase, 0.5 µg of relaxed pBR322 plasmid, and the thiadiazole derivative (at concentrations ranging from 0.1 to 50 µM) in a buffer containing 1 mM ATP.
-
Incubation: Incubate at 37°C for 1 hour to allow the enzyme to introduce negative supercoils into the plasmid.
-
Termination: Stop the reaction by adding 20 µL of a stop buffer (50% glycerol, 0.25% bromophenol blue, and 100 mM EDTA). Expert Note: EDTA chelates the magnesium ions required for GyrB ATPase activity, instantly freezing the reaction state.
-
Electrophoresis: Resolve the DNA topoisomers on a 1% agarose gel (without ethidium bromide) at 3 V/cm for 4 hours. Stain post-electrophoresis with GelRed.
-
Validation: The IC₅₀ is determined by quantifying the disappearance of the supercoiled DNA band relative to the vehicle control. If the compound is a true GyrB inhibitor, the plasmid will remain in its relaxed (slower migrating) state.
Conclusion
The 2-(chloromethyl)-5-propyl-1,3,4-thiadiazole derivative represents a highly potent, structurally optimized antimicrobial agent. By benchmarking it against standard therapeutics, we observe that its ability to competitively inhibit the GyrB subunit allows it to bypass traditional fluoroquinolone resistance mechanisms[2][3]. The integration of the lipophilic propyl chain ensures excellent cellular penetration, yielding superior MIC values against difficult-to-treat Gram-positive pathogens like MRSA.
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1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry | Chemical Reviews Source: ACS Publications URL:[Link]
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Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity Source: PMC (PubMed Central) URL:[Link]
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Design, Synthesis, Molecular Docking and In silico Analysis of Some Novel 2-Amino-1, 3, 4-Thiadiazole Derivatives as Potent DNA Gyrase B Inhibitors Source: Bentham Science URL:[Link]
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Inhibitors of DNA Gyrase-GyrB Subunit and/or Topoisomerase IV-ParE Subunit May Treat Infectious Diseases Caused by Antibiotic-Resistant Bacteria Source: PMC (PubMed Central) URL:[Link]
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A Comparative Guide to 1,3,4-Thiadiazole and 1,2,4-Triazole Derivatives for Drug Development Professionals
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that dictates the future trajectory of a drug discovery program. Among the plethora of options, the five-membered aromatic rings of 1,3,4-thiadiazole and 1,2,4-triazole have emerged as "privileged structures."[1] Their remarkable versatility and wide range of biological activities have cemented their status as mainstays in the development of novel therapeutic agents.[2][3][4]
This guide provides an in-depth structural and functional comparison of these two pivotal scaffolds. It is designed for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to inform rational drug design. We will delve into the nuances of their physicochemical properties, synthetic accessibility, and resulting biological activities, providing a comprehensive framework for scaffold selection.
Section 1: Structural and Physicochemical Properties: A Tale of Two Heterocycles
At first glance, the 1,3,4-thiadiazole and 1,2,4-triazole rings appear structurally similar. Both are five-membered aromatic systems containing nitrogen atoms. However, the substitution of a sulfur atom in the thiadiazole ring for a nitrogen atom in the triazole ring introduces significant differences in their electronic and steric properties.
The 1,3,4-thiadiazole ring is characterized as a weak base due to the inductive effect of the sulfur atom and possesses a high degree of aromaticity.[5] This aromaticity contributes to its in vivo stability.[6] On the other hand, 1,2,4-triazole exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being more stable.[2] It is also a weak base, and the NH-protons in unsubstituted 1,2,4-triazoles are acidic.[7]
These fundamental differences manifest in their key physicochemical parameters, which are crucial for receptor binding and pharmacokinetic profiles.
| Property | 1,3,4-Thiadiazole | 1,2,4-Triazole | Rationale for Difference |
| Molecular Formula | C₂H₂N₂S | C₂H₃N₃ | Presence of Sulfur vs. an additional Nitrogen. |
| Molar Mass | ~86.1 g/mol | ~69.1 g/mol | Sulfur is heavier than a nitrogen and a hydrogen atom combined. |
| pKa (of conjugate acid) | ~ -4.5 to -5.0 | 2.19 - 2.45[7][8] | The sulfur atom in the thiadiazole ring is less basic than the nitrogen atoms in the triazole ring. |
| Acidity (pKa of NH) | Not Applicable | 10.26[7][8] | The triazole ring possesses an acidic proton on a nitrogen atom. |
| Dipole Moment | Lower | 3.27 D (in dioxane)[7] | The electronegativity and arrangement of heteroatoms influence the charge distribution. |
| Hydrogen Bonding | Primarily H-bond acceptor | Both H-bond donor & acceptor | The N-H group in the triazole ring can act as a hydrogen bond donor. |
| Aromaticity | High[5] | High[7] | Both are 6π-electron aromatic systems. |
Section 2: Synthetic Strategies: Convergent and Divergent Pathways
The synthetic accessibility of a scaffold is a paramount consideration in drug development. Fortunately, both 1,3,4-thiadiazole and 1,2,4-triazole derivatives can be synthesized through well-established and versatile chemical routes.
Synthesis of 1,3,4-Thiadiazoles:
A common and convenient method for synthesizing 1,3,4-thiadiazoles involves the cyclization of N,N'-diacylhydrazines using phosphorus sulfides like P₂S₅ or Lawesson's reagent.[5] Another prevalent route is the cyclization of thiosemicarbazides.[5][6] These reactions can often be carried out under relatively mild conditions and are amenable to a wide range of substituents, allowing for the generation of diverse chemical libraries.
Synthesis of 1,2,4-Triazoles:
Classical methods for the synthesis of 1,2,4-triazoles include the Pellizzari reaction, which involves the condensation of an amide with an acyl hydrazide, and the Einhorn-Brunner reaction, which utilizes the condensation of an imide with a hydrazine derivative.[9] Modern approaches often employ metal catalysts to achieve higher yields and milder reaction conditions.[9][10]
The following diagram illustrates a conceptual divergent synthesis, where a common intermediate, a thiosemicarbazide, can be guided towards either a 1,3,4-thiadiazole or a 1,2,4-triazole scaffold.
Caption: Divergent synthesis from a thiosemicarbazide intermediate.
Section 3: A Comparative Look at Biological Activities
Both 1,3,4-thiadiazole and 1,2,4-triazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[2][3][11][12][13][14][15][16][17][18][19] The choice between these two scaffolds often depends on the specific therapeutic target and the desired pharmacological profile.
Antimicrobial and Antifungal Activity:
Both classes of compounds have demonstrated significant potential as antimicrobial and antifungal agents.[13][15][20][21][22] For instance, fluconazole, a well-known antifungal drug, features a 1,2,4-triazole core.[2][23] Similarly, numerous 1,3,4-thiadiazole derivatives have been reported to possess potent antibacterial and antifungal activities.[13][15] In some comparative studies, derivatives of 1,2,4-triazole and 1,3,4-thiadiazole condensed nucleus systems have shown diverse and potent pharmacological activities.[16][18]
Anticancer Activity:
Derivatives of both heterocycles are actively being investigated as potential anticancer agents.[1][17] They can exert their effects through various mechanisms, including enzyme inhibition and induction of apoptosis.[1] Letrozole and anastrozole are examples of 1,2,4-triazole-containing drugs used in cancer therapy.[23]
Urease Inhibition:
A study comparing 1,3,4-thiadiazole and 1,2,4-triazole-5-thione derivatives bearing a 2-pentyl-5-phenyl-1,2,4-triazole-3-one ring for their urease inhibitory activities revealed that the 1,2,4-triazole-5-thione derivatives showed excellent activity, with some compounds being more potent than the standard drug thiourea.[24] In contrast, the corresponding 1,3,4-thiadiazole derivatives did not exhibit significant activity.[24] This highlights how subtle structural changes can dramatically impact biological activity against a specific target.
The following table summarizes the biological activities of representative derivatives.
| Biological Activity | 1,3,4-Thiadiazole Examples | 1,2,4-Triazole Examples |
| Antimicrobial | Sulfamethizole (antibacterial)[11] | Various derivatives with activity against E. coli and S. aureus[2][20] |
| Antifungal | Thiodiazole-copper (agricultural fungicide)[13] | Fluconazole, Itraconazole[2][23] |
| Anticancer | Various derivatives showing activity against different cancer cell lines[13][17] | Anastrozole, Letrozole[23] |
| Anti-inflammatory | Reported analgesic and anti-inflammatory activities[11][16] | Derivatives with documented anti-inflammatory properties[11][12] |
| Anticonvulsant | Derivatives with reported anticonvulsant effects[3][16] | Alprazolam, Etizolam[2] |
| Diuretic | Acetazolamide[11] | Not a primary application. |
Section 4: Experimental Protocols
To provide practical insights, this section outlines standardized experimental protocols for the synthesis and biological evaluation of these heterocyclic derivatives.
Synthesis Protocol: Preparation of a 2,5-Disubstituted-1,3,4-Thiadiazole
This protocol is a representative example of a common synthetic route.
Objective: To synthesize 2-(phenyl)-5-(4-pyridyl)-1,3,4-thiadiazole.
Materials:
-
Isonicotinic acid hydrazide
-
Benzoyl chloride
-
Phosphorus pentasulfide (P₄S₁₀)
-
Pyridine (dry)
-
Dichloromethane (DCM, dry)
Procedure:
-
Acylation of Hydrazide: In a round-bottom flask, dissolve isonicotinic acid hydrazide (10 mmol) in dry pyridine (20 mL). Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (11 mmol) dropwise to the cooled solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-cold water. Collect the precipitated solid by filtration, wash with water, and dry to obtain the N-benzoyl-N'-isonicotinoylhydrazine intermediate.
-
Cyclization: Suspend the intermediate (5 mmol) in dry DCM (30 mL).
-
Add phosphorus pentasulfide (6 mmol) portion-wise to the suspension.
-
Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into a saturated sodium bicarbonate solution to neutralize the excess acid.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-(phenyl)-5-(4-pyridyl)-1,3,4-thiadiazole.
Characterization: Confirm the structure of the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Assay Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes a standard method for assessing the antimicrobial activity of synthesized compounds.
Objective: To determine the MIC of a synthesized compound against a bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
Synthesized compound
-
Bacterial strain (S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain in MHB overnight at 37 °C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in MHB in the 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with MHB only).
-
Incubation: Incubate the microtiter plate at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be determined visually or by measuring the absorbance at 600 nm using a spectrophotometer.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Conclusion
The 1,3,4-thiadiazole and 1,2,4-triazole scaffolds, while structurally related, offer distinct advantages and opportunities in drug design. The choice between them is not arbitrary but a strategic decision based on a thorough understanding of their inherent properties. The thiadiazole ring, with its sulfur atom, can influence lipophilicity and metabolic stability, while the triazole's capacity for hydrogen bonding as both a donor and acceptor provides unique interaction possibilities with biological targets.[25]
By carefully considering the structural nuances, synthetic feasibility, and desired biological activity, researchers can harness the full potential of these remarkable heterocyclic systems to develop the next generation of innovative medicines. This guide serves as a foundational resource to aid in that critical decision-making process.
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PMC. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety.
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MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.
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Wikipedia. 1,2,4-Triazole.
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Journal of Kufa for Chemical Sciences. (2023). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study.
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Research Journal of Pharmacy and Technology. (2017). Synthesis, Characterization of New1,3,4-thiadiazole Derivatives with Studying their Biological Activity.
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BenchChem. (2025). A Comparative Analysis of the Bioactivity of 1,3,4-Thiadiazole and 1,3,4-Oxadiazole Derivatives.
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International Journal of Pharmacy and Technology. (2012). Biological Activities of Thiadiazole Derivatives: A Review.
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MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold.
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ResearchGate. (2021). SYNTHESIS AND PHYSICOCHEMICAL PROPERTIES OF NOVEL S-SUBSTITUTED BIS-1,2,4-TRIAZOLES | Request PDF.
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ResearchGate. (2020). (PDF) Biological Activities of Thiadiazole Derivatives: A Review.
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Cheméo. Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0).
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PMC. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade.
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Journal of Reports in Pharmaceutical Sciences. (2020). The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5.
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RSC Publishing. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
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ResearchGate. Properties of 1,3,4-thiadiazole | Download Scientific Diagram.
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PubMed. (2022). 1,3,4-Thiadiazole and 1,2,4-triazole-5-thione derivatives bearing 2-pentyl-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-one ring: Synthesis, molecular docking, urease inhibition, and crystal structure.
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ResearchGate. Structure of[5][11][26]triazolo[3,4-b][5][9][26]thiadiazole derivatives.
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Neliti. (2022). An Overview on 1,2,4-triazole and 1,3,4-thiadiazole Derivatives as Potential Anesthesic and Anti-inflammatory Agents.
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Journal of Chemical and Pharmaceutical Research. (2014). 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents.
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ResearchGate. Synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Regents...
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A Comprehensive Guide to the Safe Disposal of 2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole
This document provides a detailed protocol for the safe handling and disposal of 2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole. As a chlorinated heterocyclic compound, this substance requires specialized procedures to mitigate risks to personnel and the environment. The following guidance is synthesized from established safety protocols for analogous thiadiazole derivatives and chlorinated organic compounds. It is imperative that this guide be used in conjunction with your institution's specific Environmental Health and Safety (EHS) policies and all applicable local, state, and federal regulations.
Hazard Profile and Inherent Risks
The chloromethyl group makes the compound a potential alkylating agent, which is often associated with corrosive and sensitizing properties. The presence of chlorine dictates a disposal pathway that can manage the formation of hazardous byproducts like hydrogen chloride upon thermal decomposition[1][2].
| Potential Hazard | Description & Rationale | Primary Sources |
| Acute Toxicity | May be harmful or toxic if swallowed, inhaled, or in contact with skin. Thiadiazole derivatives and chlorinated compounds often exhibit moderate to high acute toxicity.[3][4] | Analogous Compound Data |
| Skin Corrosion/Irritation | The chloromethyl group is a structural alert for corrosive properties. Similar compounds are classified as causing severe skin burns and eye damage.[3][5] | Structural Analogy |
| Skin Sensitization | Related chlorinated thiazoles are known to be skin sensitizers, meaning repeated contact can lead to an allergic reaction.[3][6] | Analogous Compound Data |
| Environmental Hazard | As with many synthetic organic compounds, especially those containing halogens, it is expected to be toxic to aquatic life, potentially with long-lasting effects.[3][6] Improper disposal must be avoided to prevent environmental release.[7] | General Chemical Principles |
| Hazardous Decomposition | Thermal decomposition (e.g., during incineration or in a fire) will likely produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride gas.[3][8] | Chemical Principles |
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent all routes of exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedure being performed.
| Protection Type | Specification | Justification & Causality |
| Eye & Face Protection | Chemical safety goggles and a face shield.[9][10] | Protects against splashes of liquid waste and potential airborne particles of solid waste, preventing severe eye damage.[3] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves, inspected before use. Dispose of contaminated gloves immediately.[11][12] | Provides a barrier against direct skin contact, mitigating the risk of corrosion, irritation, and sensitization.[3][4] |
| Body Protection | A chemical-resistant laboratory coat. For large volumes or significant spill risk, a chemical-resistant apron or suit is recommended.[9][13] | Prevents contamination of personal clothing and underlying skin. |
| Respiratory Protection | All handling and disposal preparations should be conducted in a certified chemical fume hood.[11][12] | Prevents inhalation of potentially harmful vapors or aerosols, which is a primary route of exposure for volatile or dusty substances. |
Spill and Decontamination Protocol
Immediate and correct response to a spill is critical for safety and environmental protection.
Step 1: Evacuate and Secure
-
Immediately alert personnel in the vicinity and evacuate the immediate area.
-
If the spill is large or involves a highly volatile solution, contact your institution's emergency response team.
-
Ensure the area is well-ventilated, preferably by ensuring the chemical fume hood is operational.[9]
Step 2: Don Appropriate PPE
-
Before attempting any cleanup, don the full PPE ensemble as described in Section 2.
Step 3: Contain and Absorb
-
For liquid spills, contain the spill using an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[12]
-
For solid spills, carefully sweep the material to avoid generating dust.[9][14] A dampened cloth may be used to gently collect the powder.
Step 4: Collect and Package Waste
-
Carefully place all contaminated absorbent materials and sweepings into a designated, robust, and sealable hazardous waste container (e.g., a polyethylene drum or pail).[9]
-
Label the container clearly as "Hazardous Waste" with the full chemical name and note that it contains spill cleanup debris.
Step 5: Decontaminate Surfaces
-
Clean the spill area thoroughly. The choice of decontamination solution depends on the nature of the spill (e.g., solvent-based or aqueous). A common procedure is to use a suitable solvent (like ethanol or isopropanol) followed by a thorough wash with soap and water.[15]
-
All cleaning materials (wipes, cloths) must be collected and disposed of as solid hazardous waste.[9] The suitability of a decontamination method depends on the chemical properties of the contaminant.[16]
Step-by-Step Waste Disposal Protocol
The guiding principle for disposing of 2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole is waste segregation and destruction via incineration by a licensed contractor. Never dispose of this chemical down the drain or in regular trash.[9][14]
Caption: Disposal Workflow for 2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole
1. Waste Segregation (The "Why"):
-
Halogenated vs. Non-Halogenated: This is the most critical segregation step. Halogenated organic compounds, like the one , require high-temperature incineration for proper disposal and are significantly more expensive to manage than non-halogenated solvents.[17] Mixing them creates a larger volume of high-cost waste.
-
Solid Waste: Collect unused solid chemical, contaminated weigh boats, pipette tips, gloves, and absorbent materials in a dedicated "Halogenated Organic Solid Waste" container.[15]
-
Liquid Waste: Collect all solutions containing the compound in a dedicated "Halogenated Organic Liquid Waste" container. Do not mix with other waste streams like acids, bases, or non-halogenated solvents.[15][18]
-
Sharps: Any contaminated needles or broken glassware must be placed in a designated sharps container.[15]
2. Container Selection and Labeling:
-
Material Compatibility: Use containers made of chemically resistant materials, such as high-density polyethylene (HDPE).[15] Ensure the container is in good condition with a secure, sealing lid.[18] A chemical compatibility database can be consulted for specific materials.[19]
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste." The label must also include the full chemical name(s) of the contents and the associated hazards (e.g., "Corrosive," "Toxic," "Environmental Hazard").[14][18]
3. Temporary Storage:
-
Store sealed and labeled waste containers in a designated, secure, and well-ventilated waste accumulation area.[15]
-
Ensure secondary containment (e.g., a larger bin or tray) is used to contain any potential leaks from the primary container.
-
Store away from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent hazardous reactions.[3][20]
4. Final Disposal:
-
The only acceptable method for final disposal is through your institution's EHS department or a licensed hazardous waste disposal contractor.[9]
-
The contractor will transport the waste to a specialized facility for high-temperature incineration. This process is designed to break down the chlorinated organic molecules into simpler, less harmful gases like carbon dioxide, water vapor, and hydrogen chloride (HCl).[1] The HCl is then removed from the exhaust stream by "scrubbing," preventing its release into the atmosphere.[1][2] This method ensures complete and permanent destruction of the hazardous material.[1]
References
- Benchchem. Essential Guide to the Safe Disposal of 2H-1,3,2,4-Dithiadiazole and Related Compounds.
- Benchchem. Navigating the Safe Disposal of 4-(2-Naphthyl)-1,2,3-thiadiazole: A Procedural Guide.
- Benchchem. Safe Disposal of 1,2,3-Thiadiazole-4-carbaldehyde Oxime: A Procedural Guide.
- NextSDS. 2-(chloromethyl)-5-(propan-2-yl)-1,3,4-thiadiazole.
- Environmental Science & Technology. Process for Disposal of Chlorinated Organic Residues.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Benchchem. Personal protective equipment for handling 1,2,3-Thiadiazole-4-carbaldehyde oxime.
- Benchchem. Personal protective equipment for handling 4-(1,3,4-Thiadiazol-2-yl)phenol.
- Enamine. Safety Data Sheet.
- Apollo Scientific. SAFETY DATA SHEET - 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE.
- Georganics. 2-CHLORO-5-CHLOROMETHYL THIAZOLE Safety Data Sheet.
- MilliporeSigma. SAFETY DATA SHEET.
- Google Patents. Process for the incineration of chlorinated organic materials.
- Aaronchem. Safety Data Sheet.
- TCI America. C3295 - 2-Chloro-5-(chloromethyl)thiazole - SAFETY DATA SHEET.
- ChemicalBook. 2-(CHLOROMETHYL)-1,3,4-OXADIAZOLE - Safety Data Sheet.
- PMC. Management of decontamination in chemical accidents: a laboratory model.
- Castrol. SAFETY DATA SHEET.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
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- LGC Standards. Safety data sheet - 5-Methyl-1,3,4-thiadiazole-2-thiol.
- ACS Publications. Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective.
- Fisher Scientific. SAFETY DATA SHEET - 5-Chloro-3-(chloromethyl)-1,2,4-thiadiazole.
- Cornell EHS. 9.3 Decontamination Procedures.
- Molecules. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
- Sigma-Aldrich. 2-Methyl-5-chloromethyl-1,3,4-thiadiazole.
- PMC. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review.
- Cole-Parmer. Chemical Compatibility Database.
- MDPI. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation.
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A Senior Application Scientist's Guide to the Safe Handling of 2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole
Greetings to my fellow researchers and drug development professionals. In our line of work, the novel molecules we handle are the keys to future breakthroughs. However, with great potential comes the great responsibility of ensuring safety. This guide provides a comprehensive, technically grounded protocol for the safe handling, use, and disposal of 2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole.
My approach here is not to simply list rules, but to explain the rationale—the why—behind each safety measure. This empowers you to make informed decisions and cultivate a culture of safety in your laboratory. The protocols outlined below are built on established principles for handling hazardous chemical analogs, ensuring a self-validating system of safety from the moment the compound arrives to the point of its final disposal.
Probable Hazard Profile: Understanding the Adversary
Based on notified classifications for close structural analogs like 2-(chloromethyl)-5-(propan-2-yl)-1,3,4-thiadiazole and other related structures, we must assume that 2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole presents a multi-faceted threat.[3][4][6]
-
Acute Toxicity (Oral, Dermal, Inhalation): Analogs are classified as harmful or toxic if swallowed, in contact with skin, or inhaled.[3][4][6] This implies that systemic toxic effects can occur through multiple routes of exposure. The "chloromethyl" group, in particular, is a known alkylating agent, which can contribute to toxicity.
-
Skin Corrosion/Burns: Many related thiadiazoles are designated as causing severe skin burns and eye damage.[3][4][6] This is a significant hazard that necessitates stringent dermal and eye protection to prevent irreversible tissue damage.
-
Skin Sensitization: There is a potential for this compound to cause an allergic skin reaction upon contact.[6][7] Once an individual is sensitized, subsequent exposures, even to minute quantities, can trigger a significant allergic response.
-
Aquatic Toxicity: Related compounds are noted as being toxic to aquatic life with long-lasting effects.[6] This is a critical consideration for waste disposal procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of simple compliance; it is a direct response to the identified hazards. All PPE should be inspected for integrity before each use. The following table outlines the minimum required PPE for various laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving & Unpacking | Safety glasses with side shields | Nitrile or Neoprene gloves | Standard lab coat | Not generally required if containers are sealed and intact. |
| Weighing & Aliquoting (Solid) | Chemical splash goggles and face shield | Chemical-resistant gloves (Nitrile or Neoprene). Consider double-gloving. | Chemical-resistant lab coat or apron over a standard lab coat. | Mandatory: Work within a certified chemical fume hood.[1][2] |
| Solution Preparation & Handling | Chemical splash goggles and face shield | Chemical-resistant gloves (Nitrile or Neoprene). | Chemical-resistant lab coat. | Mandatory: Work within a certified chemical fume hood.[1] |
| Waste Disposal | Chemical splash goggles | Chemical-resistant gloves (Nitrile or Neoprene). | Chemical-resistant lab coat. | Not generally required if handling sealed waste containers.[2] |
Causality Behind PPE Choices:
-
Eye/Face Protection: The high risk of severe eye damage from splashes necessitates the use of chemical splash goggles.[1][2] A face shield is added during weighing and solution preparation because these activities present the highest splash risk.
-
Hand Protection: Nitrile or neoprene gloves provide a robust barrier against the probable dermal toxicity and corrosive nature of this compound.[1][2] Double-gloving is a best practice when handling the neat compound, as it provides an extra layer of protection and a clear protocol for doffing the contaminated outer layer.
-
Body Protection: A chemical-resistant lab coat is specified to protect against splashes that could quickly degrade a standard cotton lab coat and cause severe skin burns.[6]
-
Respiratory Protection: Due to the probable acute inhalation toxicity, all manipulations of this compound that could generate dust or aerosols must be performed inside a certified chemical fume hood.[1][2] This engineering control is the primary method of respiratory protection.
Operational Plan: A Step-by-Step Protocol for Safe Handling
This workflow is designed to minimize exposure at every step.
Preparation and Engineering Controls
-
Verify Fume Hood Certification: Before beginning any work, ensure the chemical fume hood has been certified within the last year.
-
Assemble Materials: Bring all necessary equipment (spatulas, weigh boats, vials, solvents) into the fume hood before introducing the compound. This minimizes traffic in and out of the containment area.
-
Emergency Stations: Confirm that the safety shower and eyewash station are unobstructed and operational.[1]
Handling and Experimental Workflow
Caption: Emergency Response Flowchart.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. [1]Remove all contaminated clothing. Seek medical advice. [1]* Eye Contact: Flush eyes immediately with a gentle stream of water for at least 15 minutes, holding the eyelids open. [1][6]Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [1]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [1]
Disposal Plan: Responsible Stewardship
Due to its probable aquatic toxicity, this compound and any materials contaminated with it must not enter the standard waste stream or drains. [1][6]
-
Waste Segregation: All contaminated solids (gloves, weigh paper, absorbent pads) and liquids (reaction mixtures, washes) must be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Container Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "2-(Chloromethyl)-5-propyl-1,3,4-thiadiazole," and the associated hazards (Toxic, Corrosive).
-
Institutional Protocol: Follow your institution's specific procedures for the pickup and disposal of chemical waste. Consult your Environmental Health & Safety (EH&S) department for guidance.
By internalizing not just the steps but the scientific reasoning behind them, you contribute to a safer research environment for yourself and your colleagues. Handle every chemical with the respect its properties demand.
References
- Personal protective equipment for handling 1,2,3-Thiadiazole-4-carbaldehyde oxime. Benchchem.
- Personal protective equipment for handling 4-(1,3,4-Thiadiazol-2-yl)phenol. Benchchem.
- 2-(chloromethyl)-5-(propan-2-yl)-1,3,4-thiadiazole. NextSDS.
- 2-(chloromethyl)-1,3,4-thiadiazole — Chemical Substance Information. NextSDS.
- SAFETY DATA SHEET - 2-CHLORO-5-(CHLOROMETHYL)-1,3-THIAZOLE. Apollo Scientific.
- 2-(chloromethyl)-5-ethyl-1,3,4-thiadiazole — Chemical Substance Information. NextSDS.
- SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006. Merck.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
